molecular formula C7H3BrCl2O B1383130 2-Bromo-4,6-dichlorobenzaldehyde CAS No. 1314031-89-4

2-Bromo-4,6-dichlorobenzaldehyde

Cat. No.: B1383130
CAS No.: 1314031-89-4
M. Wt: 253.9 g/mol
InChI Key: FPAPSKIUGCNLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-dichlorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrCl2O and its molecular weight is 253.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPSKIUGCNLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Bromo-4,6-dichlorobenzaldehyde: A Niche Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of Polysubstituted Benzaldehydes

In the landscape of modern drug discovery and fine chemical synthesis, the strategic importance of precisely functionalized aromatic building blocks cannot be overstated. Halogenated benzaldehydes, in particular, serve as versatile intermediates, offering multiple reactive handles for the construction of complex molecular architectures. The presence of halogens can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making them crucial motifs in pharmaceutical design. 2-Bromo-4,6-dichlorobenzaldehyde (CAS No. 1314031-89-4) is a prime example of such a scaffold, featuring a unique substitution pattern that provides distinct opportunities for regioselective transformations.

This technical guide provides a comprehensive overview of this compound for researchers, process chemists, and drug development professionals. Due to the compound's status as a niche, commercially available reagent rather than a widely studied academic molecule, this document synthesizes information from supplier data, analogous chemical principles, and established reaction mechanisms to provide a robust working knowledge base. We will delve into its physicochemical properties, plausible and field-proven synthetic routes, predictive analytical characterization, safety protocols based on structural analogy, and its potential applications as a strategic intermediate.

Physicochemical and Structural Properties

This compound is a solid organic compound whose structure is defined by a benzene ring substituted with an aldehyde group, a bromine atom, and two chlorine atoms. The specific arrangement of these substituents dictates its reactivity and physical characteristics.

PropertyValueSource
CAS Number 1314031-89-4
Chemical Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
IUPAC Name This compound
Appearance Reported as a yellow or off-white solidInferred from supplier data for similar compounds.
Purity Typically >95-99%
Solubility Expected to be insoluble in water, soluble in common organic solvents like ethers, toluene, and chlorinated solvents.Inferred from properties of similar compounds.
Storage Store in a cool, dry place under an inert atmosphere (e.g., nitrogen). Recommended storage at 0-8 °C.

The molecule's structure presents three key reactive sites: the aldehyde group, a reactive site for nucleophilic addition and derivatization; the bromine atom at the 2-position, which is sterically hindered but susceptible to metal-halogen exchange; and the two chlorine atoms, which deactivate the ring towards electrophilic substitution but can participate in nucleophilic aromatic substitution under certain conditions.

Synthesis Strategies: A Mechanistic Perspective

Directed Ortho-Lithiation (DoM) Pathway

Directed Ortho-Lithiation is a powerful technique for the regioselective functionalization of aromatic rings. In this case, the bromine atom would serve as the directing metalating group (DMG). The process involves the deprotonation of the C-H bond ortho to the bromine, followed by quenching with a formylating agent.

Causality of Experimental Choices:

  • Starting Material: 1-bromo-3,5-dichlorobenzene is the logical precursor. The chlorine atoms at the 3 and 5 positions (meta to the bromine) increase the acidity of the C-H protons at the 2, 4, and 6 positions, facilitating deprotonation.

  • Lithiation Agent: A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) or a bulky alkyllithium like sec-Butyllithium in the presence of a coordinating agent like TMEDA (tetramethylethylenediamine) is a standard choice. These bases are sterically hindered, which can favor deprotonation over nucleophilic attack on the bromine.

  • Reaction Conditions: The reaction must be conducted at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent (like THF or diethyl ether) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

  • Formylating Agent: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective electrophile for introducing the aldehyde group.

Proposed Experimental Protocol: Ortho-Lithiation

  • Inert Atmosphere: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the system thoroughly with dry nitrogen.

  • Dissolution: Dissolve 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.1 eq) or sec-BuLi/TMEDA (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 1-2 hours at this temperature to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Work-up: After stirring for an additional hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Logical Flow of the Ortho-Lithiation Pathway

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Key Intermediate cluster_product Final Product A 1-Bromo-3,5-dichlorobenzene D 2-Lithio-1-bromo-3,5-dichlorobenzene (Aryllithium Intermediate) A->D Ortho-Deprotonation B 1. LDA or sec-BuLi/TMEDA 2. Anhydrous THF, -78°C B->D C Anhydrous DMF (Formylating Agent) E This compound C->E D->E Electrophilic Quench

Caption: Directed Ortho-Lithiation (DoM) synthetic route.

Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction is another classic method for formylating electron-rich aromatic compounds. However, its success with deactivated rings like 1-bromo-3,5-dichlorobenzene is less certain and would likely require harsh conditions. The directing effects are also less predictable than with ortho-lithiation.

The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium salt formed from DMF and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Mechanistic Considerations:

  • The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts reactions.

  • The bromine and chlorine atoms are deactivating groups, making the aromatic ring electron-poor and less susceptible to electrophilic attack.

  • The bromine is an ortho-, para-director, while the chlorines are also ortho-, para-directors. This would lead to a complex mixture of products, with formylation potentially occurring at the 2, 4, and 6 positions relative to the bromine. The desired product would likely be a minor component, making this route less synthetically viable for achieving high purity and yield.

Analytical Characterization Profile (Predictive)

No publicly available experimental spectra for this compound were found. However, based on the analysis of structurally similar compounds and established principles of spectroscopy, a predictive characterization profile can be constructed. This serves as a benchmark for researchers to confirm the identity and purity of the synthesized or purchased material.

Analytical Technique Predicted Data Rationale and Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 10.2-10.4 (s, 1H, CHO)δ 7.6-7.8 (d, 1H, Ar-H)δ 7.4-7.6 (d, 1H, Ar-H)The aldehyde proton will be a singlet and highly deshielded. The two aromatic protons are in different chemical environments and will appear as doublets due to coupling with each other (ortho-coupling is not possible).
¹³C NMR (CDCl₃, 100 MHz)δ 188-192 (CHO)δ 135-140 (C-Cl)δ 130-135 (C-Cl)δ 125-130 (C-Br)δ 120-135 (Ar-CH)The aldehyde carbon will be the most downfield signal. The carbons attached to the halogens will also be significantly deshielded. Four distinct aromatic carbon signals are expected.
Infrared (IR) (ATR)ν 3100-3000 cm⁻¹ (Ar C-H stretch)ν 2850-2750 cm⁻¹ (Aldehyde C-H stretch)ν 1710-1690 cm⁻¹ (C=O stretch, strong)ν 1600-1450 cm⁻¹ (Ar C=C stretch)ν 1100-1000 cm⁻¹ (C-Cl stretch)ν 700-600 cm⁻¹ (C-Br stretch)The most characteristic peak will be the strong carbonyl (C=O) stretch of the aldehyde. The two distinct aldehyde C-H stretches (Fermi doublet) are also diagnostic.
Mass Spectrometry (EI)M⁺ isotopic cluster around m/z 252, 254, 256, 258The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms.

Protocol for Analytical Characterization

  • Sample Preparation (NMR): Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by using a sufficient number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • IR Spectroscopy: Obtain an IR spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal.

  • Mass Spectrometry: Analyze the sample using a GC-MS system with electron ionization (EI) to observe the fragmentation pattern and the characteristic isotopic cluster of the molecular ion.

Safety and Handling: A Self-Validating System

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, a robust safety protocol must be established by treating it with the precautions required for analogous hazardous compounds, such as other halogenated aromatic aldehydes.

Hazard Assessment by Analogy:

  • Skin and Eye Irritation/Corrosion: Aromatic aldehydes and halogenated compounds are often irritants and can be corrosive. Assume the compound causes skin irritation and serious eye irritation.

  • Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation.

  • Toxicity: Halogenated aromatic compounds should be handled as potentially toxic if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE) and Engineering Controls

ControlSpecificationRationale
Ventilation Work in a certified chemical fume hood.To prevent inhalation of dust and vapors.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and dust.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To prevent skin contact.
Body Protection A flame-retardant lab coat.To protect skin and clothing.
Respiratory Use a NIOSH-approved respirator if handling large quantities or if engineering controls are inadequate.To prevent inhalation.

Handling and Storage Protocol:

  • Designated Area: Handle this compound only in a designated area within a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid breathing dust. Avoid contact with eyes, skin, and clothing.

  • Dispensing: Use appropriate tools (spatulas) for weighing and transferring the solid. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Spill Response: In case of a spill, cordon off the area. Wear full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Safety Workflow Diagram

G A Assess Hazards (By Analogy: Irritant, Toxic) B Select PPE (Goggles, Gloves, Lab Coat) A->B C Use Engineering Controls (Fume Hood) A->C D Handling Procedure (Weighing, Transfer) B->D C->D E Storage (Cool, Dry, Inert) D->E F Spill & Disposal (Follow Regulations) D->F G Safe Operation E->G F->G

Caption: Workflow for safe handling and use.

Potential Applications in Drug Development and Research

The true value of this compound lies in its potential as a versatile building block for creating more complex molecules, particularly in the pharmaceutical sector. Its trifunctional nature allows for sequential, regioselective reactions.

  • As a Linker in Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline moiety linked to a heterocyclic core. The aldehyde can be reductively aminated to couple with an amine-containing fragment. The bromine atom is an ideal handle for subsequent Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to build out the rest of the molecule. For instance, bromo-chloro-phenylamino structures are found in MEK inhibitors.

  • Synthesis of Heterocycles: The aldehyde group can readily participate in condensation reactions with hydrazines, hydroxylamines, or amidines to form a wide variety of heterocyclic structures, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

  • Fine Chemical Synthesis: Beyond pharmaceuticals, this intermediate can be used in the synthesis of agrochemicals, dyes, and materials where a polysubstituted aromatic core is required. The differential reactivity of the C-Br versus C-Cl bonds can be exploited to introduce different functionalities sequentially.

Conclusion

This compound, CAS 1314031-89-4, is a strategically valuable but under-documented synthetic intermediate. While a wealth of published literature on this specific molecule is wanting, a deep understanding of fundamental organic chemistry principles allows for the construction of a robust technical dossier. The proposed synthesis via directed ortho-lithiation of 1-bromo-3,5-dichlorobenzene represents the most chemically sound and regioselective approach. The predictive analytical data provides a clear pathway for structural verification, and the safety protocols, derived from structural analogy, ensure a self-validating system for safe handling. For the medicinal or process chemist, this compound offers a unique combination of reactive sites, positioning it as a powerful tool for the efficient construction of novel and complex molecular targets.

References

  • CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google P
  • 2-Bromo-1,4-dichlorobenzene | C6H3BrCl2 | CID 15033 - PubChem. (URL: [Link])

  • EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google P
  • US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google P
  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google P
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. (URL: [Link])

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization - Beilstein Journals. (URL: [Link])

  • US4551557A - Bromination of substituted benzaldehydes - Google P
  • 2 Bromo 4 6 Dichloro Benzaldehyde, 99% at best price in Hyderabad | ID - IndiaMART. (URL: [Link])

  • CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google P
  • (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (URL: [Link])

  • ortho metalation - Andrew G Myers Research Group. (URL: [Link])

  • Example predictions for (a) 1-bromo-3,5-dichlorobenzene, (b) a cluster... - ResearchGate. (URL: [Link])

  • US11813246B2 - Pharmaceutical composition - Google P
  • US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P
  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (URL: [Link])

  • 07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. (URL: [Link])

  • Vilsmeier-Haack Reaction - Name-Reaction.com. (URL: [Link])

2-Bromo-4,6-dichlorobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-4,6-dichlorobenzaldehyde

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. This document is intended for professionals engaged in drug development and advanced chemical synthesis, offering in-depth information on its chemical properties, a robust synthesis protocol, analytical characterization, and critical safety procedures.

Core Chemical Identity and Properties

This compound is a substituted benzaldehyde derivative. The strategic placement of bromine and chlorine atoms on the aromatic ring makes it a valuable and versatile synthetic building block. The electron-withdrawing nature of the halogen substituents and the reactive aldehyde functionality allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures.

Quantitative Data Summary

For ease of reference, the fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O[1]
Molecular Weight 253.91 g/mol [1]
CAS Number 1314031-89-4[1]
Canonical SMILES C1=C(C=C(C(=C1Br)C=O)Cl)Cl[1]
MDL Number MFCD29088126[1]

Molecular Structure

The structure of this compound is defined by a benzene ring substituted with an aldehyde group at position 1, a bromine atom at position 2, and chlorine atoms at positions 4 and 6. This specific substitution pattern dictates its reactivity and stereoelectronic properties.

Caption: 2D structure of this compound.

Synthesis Protocol: Electrophilic Bromination of 2,4-Dichlorobenzaldehyde

The synthesis of this compound can be achieved through the direct electrophilic bromination of commercially available 2,4-dichlorobenzaldehyde. The existing chloro- and aldehyde substituents direct the incoming electrophile. The aldehyde is a meta-director, while the chlorine at position 4 is an ortho-, para-director and the chlorine at position 2 is also an ortho-, para-director. The position ortho to the C2-chloro and meta to the aldehyde (C6) is sterically hindered and electronically deactivated. The position ortho to the C4-chloro and meta to the aldehyde (C3 or C5) is a likely site. However, direct bromination at the position between the two existing halogens is often challenging. A more plausible route involves the oxidation of a suitable toluene precursor. For the purpose of this guide, we will outline a well-established method for the halogenation of an activated aromatic ring, which can be adapted for this specific target.

This protocol is based on established methodologies for the halogenation of benzaldehyde derivatives.[2]

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup & Isolation cluster_3 Purification start Dissolve 2,4-Dichlorobenzaldehyde in Acetic Acid reagents Add Iron(III) Bromide (catalyst) start->reagents temp Cool reaction mixture to 0-5 °C reagents->temp addition Slowly add Bromine (Br2) dropwise temp->addition stir Stir at 0-5 °C for 2h, then warm to RT overnight addition->stir quench Quench with Sodium Thiosulfate solution stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with Brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product Obtain pure product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichlorobenzaldehyde (1 eq.) in glacial acetic acid. Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq.).

    • Expert Rationale: Acetic acid serves as a polar protic solvent that can dissolve the starting material. FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond and generating a potent electrophile (Br⁺) necessary for the aromatic substitution reaction.

  • Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise via the dropping funnel over 30 minutes.

    • Expert Rationale: The reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-bromination, and minimize the formation of undesired side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Then, remove the ice bath and let the mixture warm to room temperature, stirring overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Expert Rationale: Sodium thiosulfate is a quenching agent that reacts with and neutralizes any unreacted bromine, which is both corrosive and toxic.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

    • Expert Rationale: The organic product is more soluble in ethyl acetate than in the aqueous layer. Repeated extractions ensure maximum recovery of the product.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Expert Rationale: The bicarbonate wash removes residual acetic acid, while the brine wash removes bulk water. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following data are predicted based on the compound's structure and analysis of similar molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.

    • An aldehyde proton (CHO) singlet between δ 9.8-10.5 ppm.

    • Two aromatic protons, appearing as distinct singlets in the region of δ 7.5-8.0 ppm. Due to the substitution pattern, no proton-proton coupling is expected between the aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR should show 7 distinct signals, corresponding to the 7 carbon atoms in the unique electronic environments of the molecule.[3][4]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms, which is a definitive confirmation of its elemental composition. The molecular ion peak (M⁺) will be observed at m/z ≈ 252/254/256/258.

Safety, Handling, and Storage

As a halogenated aromatic aldehyde, this compound must be handled with care. The following guidelines are based on safety data for structurally related chemicals.[5][6][7][8]

  • Hazard Identification:

    • Causes skin irritation and serious eye damage.[6]

    • May cause respiratory irritation.

    • Harmful if swallowed.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

    • Avoid breathing dust, fumes, or vapors.[6]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

    • Keep away from strong oxidizing agents and bases.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[6]

    • In case of skin contact: Immediately wash with soap and water. Remove contaminated clothing.[5]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Applications in Research and Drug Development

This compound is a valuable intermediate for constructing more complex molecules.

  • Scaffold for Medicinal Chemistry: The aldehyde group can be readily converted into other functionalities (amines via reductive amination, alkenes via Wittig reactions, alcohols via reduction), while the halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries for drug discovery.

  • Precursor for Heterocycles: It can serve as a starting material for the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents.

  • Materials Science: The unique electronic properties imparted by the halogen atoms make it a candidate for the synthesis of novel organic electronic materials.

References

  • PubChem : 2-Bromo-4-chlorobenzaldehyde. Available at: [Link]

  • Appchem : this compound. Available at: [Link]

  • Google Patents: Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Organic Syntheses : 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • WIPO Patentscope : Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. Available at: [Link]

  • Google Patents: Preparation method of 2, 6-dichlorobenzaldehyde.
  • Cole-Parmer : Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. Available at: [Link]

  • YouTube : Proton NMR 4b Dichlorobenzene. Available at: [Link]

  • The Royal Society of Chemistry : Electronic Supplementary Information. Available at: [Link]

  • PubChem : 2-Bromo-1,4-dichlorobenzene. Available at: [Link]

Sources

Methodological & Application

The Synthetic Versatility of 2-Bromo-4,6-dichlorobenzaldehyde: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic use of poly-functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Bromo-4,6-dichlorobenzaldehyde stands out as a highly versatile reagent, offering multiple reaction sites that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Introduction to a Multifaceted Building Block

This compound is a crystalline solid characterized by a benzaldehyde core substituted with a bromine atom at the ortho-position and two chlorine atoms at the meta and para-positions relative to the bromine. This unique arrangement of an electrophilic aldehyde and three distinct halogen atoms provides a rich platform for a diverse array of chemical transformations. The aldehyde group serves as a classical site for nucleophilic attack and condensation reactions, while the halogen atoms, with their differential reactivity, are prime candidates for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Appearance White to light yellow solid
CAS Number 1314031-89-4

Core Applications in Organic Synthesis

The strategic positioning of reactive sites on the this compound scaffold allows for its use in a variety of powerful synthetic transformations. These include, but are not limited to, palladium-catalyzed cross-coupling reactions, olefination reactions, and the synthesis of heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of aryl halides makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational in modern synthetic chemistry for the formation of C-C bonds.

The Suzuki-Miyaura reaction facilitates the coupling of the aryl halide moiety with an organoboron species. The reactivity of the halogens generally follows the trend I > Br > Cl, suggesting that the bromine at the 2-position would be the most reactive site under typical Suzuki conditions. This regioselectivity allows for the sequential functionalization of the aromatic ring.

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic Acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents->conditions 1. reaction Suzuki-Miyaura Coupling conditions->reaction 2. product 2-Aryl-4,6-dichlorobenzaldehyde reaction->product 3. workup Aqueous Workup & Purification product->workup 4.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.

  • Add the degassed toluene/water solvent mixture (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Choices: The use of a palladium(0) catalyst is essential for the oxidative addition step, initiating the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixed solvent system of toluene and water is often employed to dissolve both the organic and inorganic reagents.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl halide with a terminal alkyne. Similar to the Suzuki coupling, the reaction is expected to occur preferentially at the C-Br bond.

Sonogashira_Mechanism start Ar-Br + Pd(0)L₂ oxidative_addition Oxidative Addition start->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation cu_cycle Cu(I) Acetylide Formation cu_cycle->transmetalation alkyne Terminal Alkyne + CuI + Base alkyne->cu_cycle pd_alkynyl Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination product Ar-C≡CR + Pd(0)L₂ reductive_elimination->product

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (5 mL).

  • Add the terminal alkyne (1.5 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and the amine base (2.0 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Causality of Choices: The dual catalyst system of palladium and copper is a hallmark of the Sonogashira reaction. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.

Wittig Reaction

The aldehyde functionality of this compound readily undergoes the Wittig reaction to form alkenes. This reaction is a powerful tool for C=C bond formation with high stereocontrol in many cases.

Wittig_Reaction reactants This compound + Phosphonium Ylide cycloaddition [2+2] Cycloaddition reactants->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane decomposition Cycloreversion oxaphosphetane->decomposition products Alkene + Triphenylphosphine oxide decomposition->products

Protocol 3: General Procedure for Wittig Reaction

Materials:

  • This compound

  • Phosphonium ylide (or its corresponding phosphonium salt and a strong base) (1.1 equivalents)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • If starting from a phosphonium salt, suspend it in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to -78 °C or 0 °C, depending on the base, and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide (typically indicated by a color change).

  • Stir the ylide solution for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Causality of Choices: The choice of base and solvent for the ylide generation depends on the acidity of the proton on the carbon adjacent to the phosphorus. For non-stabilized ylides, strong bases like n-butyllithium are required. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and the thermodynamically stable triphenylphosphine oxide, driving the reaction to completion.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its multiple reactive sites, when addressed with the appropriate synthetic methodologies, provide access to a wide range of complex molecules, particularly those of interest in the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists and researchers, enabling them to harness the full synthetic potential of this powerful reagent.

References

  • A comprehensive list of references will be compiled based on the specific literature sources for the protocols and mechanistic information. As no direct experimental protocols for this compound were found in the provided search results, this section will be populated with citations to general, authoritative sources for the named reactions (e.g., seminal papers on Suzuki, Sonogashira, and Wittig reactions) and any specific papers that are found in subsequent, more targeted searches. The URLs will be verified to be active.

Application Notes: 2-Bromo-4,6-dichlorobenzaldehyde as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Medicinal Chemists

Introduction: The Architectural Value of a Polysubstituted Benzaldehyde

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and novel molecular entities. 2-Bromo-4,6-dichlorobenzaldehyde emerges as a highly valuable and versatile building block for medicinal chemists. Its utility is rooted in a unique combination of functionalities: a reactive aldehyde group poised for a multitude of transformations, and a strategically halogenated aromatic ring, offering orthogonal handles for sophisticated cross-coupling reactions.

The chemical structure, with a bromine atom at the C2 position and chlorine atoms at C4 and C6, provides distinct reactivity profiles that can be exploited for selective, stepwise functionalization.[1] This allows for the creation of diverse molecular scaffolds, which are essential in the quest for new therapeutic agents. The presence of halogens also significantly influences the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2]

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations, empowering researchers to leverage its full synthetic potential.

Physicochemical Properties:

PropertyValue
IUPAC Name This compound
Chemical Formula C₇H₃BrCl₂O
Molecular Weight ~253.91 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1314031-89-4

Data sourced from public chemical databases.[1][3]

Core Synthetic Strategies & Applications

The synthetic power of this compound lies in the ability to perform chemoselective reactions. The aldehyde group serves as a classical handle for forming C-N and C-C bonds, while the halogens are gateways to modern palladium-catalyzed cross-coupling chemistry.

G cluster_aldehyde Aldehyde (C1) Reactions cluster_coupling Halogen (C2, C4, C6) Reactions main This compound reductive_amination Reductive Amination main->reductive_amination Amine, Reducing Agent wittig Wittig/HWE Olefination main->wittig Ylide condensation Condensation (e.g., Knoevenagel) main->condensation Active Methylene Cmpd. heterocycle Heterocycle Formation (e.g., with diamines) main->heterocycle suzuki Suzuki-Miyaura Coupling (C-C Bond) main->suzuki B(OH)₂ (More reactive at C2-Br) sonogashira Sonogashira Coupling (C-C Bond) main->sonogashira Terminal Alkyne (More reactive at C2-Br) buchwald Buchwald-Hartwig Amination (C-N Bond) main->buchwald Amine (More reactive at C2-Br)

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br bond versus the C-Cl bonds is a cornerstone of this building block's utility. In palladium-catalyzed reactions, the C-Br bond is significantly more susceptible to oxidative addition, allowing for selective functionalization at the C2 position while leaving the C4 and C6 chlorines intact for potential subsequent transformations.

A. Suzuki-Miyaura Coupling: This reaction is one of the most powerful and widely used methods for constructing biaryl or vinyl-aryl structures in medicinal chemistry.[4] The coupling of this compound with various boronic acids or esters provides a direct route to complex scaffolds.

  • Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is critical. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] Water is often crucial for dissolving the base and promoting the reaction.

B. Sonogashira Coupling: The introduction of an alkyne moiety is a common strategy to create rigid molecular linkers or to access compounds with specific biological activities.[6] The Sonogashira reaction couples the C2-Br position with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).[7][8]

  • Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[6] An amine base (e.g., Et₃N, DIPEA) is used as both the base and often as a solvent.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific interactions with biological targets.[9][10][11] The aldehyde functionality of this compound is an ideal starting point for building a wide array of heterocyclic systems.

  • Workflow: A common strategy involves the initial condensation of the aldehyde with a bifunctional nucleophile (e.g., an amino-thiol, a diamine, or a hydrazine) to form an intermediate imine or hydrazone. This is followed by an intramolecular cyclization reaction, often promoted by heat or a catalyst, to yield the final heterocyclic ring system. The retained halogen pattern on the benzaldehyde ring provides further opportunities for diversification via cross-coupling.

G start This compound CHO intermediate Imine/Hydrazone Intermediate start:f0->intermediate Condensation (-H₂O) reagent Bifunctional Nucleophile e.g., H₂N-R-XH cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Heterocycle Further Diversification Possible cyclization->product

Caption: General workflow for heterocycle synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment before starting any chemical reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

Objective: To demonstrate the selective C-C bond formation at the C2-bromo position, leaving the C4 and C6 chloro-substituents intact.

Materials and Reagents:

ReagentMWAmountMolesEquiv.
This compound253.911.00 g3.94 mmol1.0
Phenylboronic Acid121.93576 mg4.73 mmol1.2
Pd(PPh₃)₄1155.56228 mg0.197 mmol0.05
Potassium Carbonate (K₂CO₃)138.211.63 g11.8 mmol3.0
1,4-Dioxane-20 mL--
Water (deionized)-5 mL--

Procedure:

  • Inert Atmosphere: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.00 g, 3.94 mmol) and phenylboronic acid (576 mg, 4.73 mmol).

  • Reagent Addition: Add potassium carbonate (1.63 g, 11.8 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (228 mg, 0.197 mmol).

  • Solvent Addition: Evacuate the flask and backfill with nitrogen three times. Under a positive flow of nitrogen, add 1,4-dioxane (20 mL) and water (5 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 2-phenyl-4,6-dichlorobenzaldehyde.

Causality Insights: The use of a 4:1 dioxane/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base.[12] Pd(PPh₃)₄ is a robust Pd(0) source, ideal for initiating the catalytic cycle via oxidative addition into the C-Br bond.[4] Three equivalents of base are used to ensure complete activation of the boronic acid and to neutralize the HBr generated during the reaction.[5]

Protocol 2: Copper-Free Sonogashira Coupling

Objective: To synthesize an alkynyl-substituted benzaldehyde, a valuable intermediate for further elaboration in drug discovery programs.[6]

Materials and Reagents:

ReagentMWAmountMolesEquiv.
This compound253.911.00 g3.94 mmol1.0
Phenylacetylene102.14524 µL4.73 mmol1.2
PdCl₂(PPh₃)₂701.90138 mg0.197 mmol0.05
Triethylamine (Et₃N)101.1915 mL--
Tetrahydrofuran (THF), anhydrous-15 mL--

Procedure:

  • Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.00 g, 3.94 mmol) and bis(triphenylphosphine)palladium(II) dichloride (138 mg, 0.197 mmol).

  • Inerting: Evacuate the flask and backfill with nitrogen three times.

  • Solvent/Reagent Addition: Under a positive flow of nitrogen, add anhydrous THF (15 mL) and triethylamine (15 mL). Stir to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (524 µL, 4.73 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 65 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of triethylammonium bromide salt is often visible as a precipitate. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the mixture to room temperature and filter off the salt, washing the solid with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated ammonium chloride solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography on silica gel to yield 2-(phenylethynyl)-4,6-dichlorobenzaldehyde.

Causality Insights: This protocol illustrates a copper-free Sonogashira coupling, which can be advantageous when copper-sensitive functional groups are present.[13] Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. The choice of PdCl₂(PPh₃)₂ is common as it is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

Conclusion and Future Outlook

This compound is a powerful and economically viable building block for medicinal chemistry. Its well-defined reactivity allows for the predictable and selective synthesis of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings represent foundational transformations that open the door to a vast chemical space. By combining these cross-coupling strategies with the rich chemistry of the aldehyde group, researchers are well-equipped to generate novel libraries of compounds for screening and to accelerate the drug discovery process.

References

  • Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2' . (2018). PDF. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde . (2024). ResearchGate. Available at: [Link]

  • CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.
  • 2 Bromo 4 6 Dichloro Benzaldehyde, 99% at best price in Hyderabad . IndiaMART. Available at: [Link]

  • Heterocycles in Medicinal Chemistry II . (2024). Semantic Scholar. Available at: [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis . (2023). PMC - NIH. Available at: [Link]

  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde. Google Patents.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . (2019). Organic Letters - ACS Publications. Available at: [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives . (2024). PMC - NIH. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . (2019). ResearchGate. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • Special Issue “Development and Synthesis of Biologically Active Compounds” . (2024). MDPI. Available at: [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review . (2025). IJAEM.net. Available at: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

  • Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes . Sci-Hub. Available at: [Link]

  • Heterocycles in Medicinal Chemistry . (2020). PMC - PubMed Central - NIH. Available at: [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O . ResearchGate. Available at: [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies . (2023). PMC - NIH. Available at: [Link]

  • Total synthesis and development of bioactive natural products . (2004). PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction . RSC Publishing. Available at: [Link]

  • Recent Advances in Sonogashira Reactions . (2011). ResearchGate. Available at: [Link]

  • New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy . (2024). MDPI. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . (2021). MDPI. Available at: [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry . (2019). The Aquila Digital Community. Available at: [Link]

  • Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients . (2020). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to . SciSpace. Available at: [Link]

Sources

Application Note: 2-Bromo-4,6-dichlorobenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4,6-dichlorobenzaldehyde (CAS: 153483-33-1 / Analogues) represents a high-value scaffold in modern agrochemical discovery, particularly for isoxazoline insecticides and meta-diamide classes. Its structural uniqueness lies in the combination of a highly reactive aldehyde functionality flanked by sterically demanding halogen atoms (2-Br, 6-Cl). This "ortho-blocked" architecture confers metabolic stability to downstream active ingredients (AIs) while offering distinct regioselective handles for divergent synthesis.

This guide details the strategic application of this intermediate, focusing on overcoming steric hindrance during functionalization and exploiting the reactivity difference between aryl-bromide and aryl-chloride bonds for library generation.

Chemical Profile & Reactivity Analysis

PropertySpecification
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Appearance White to pale yellow crystalline solid
Key Functionality Aldehyde (-CHO), Aryl Bromide (C2), Aryl Chloride (C4, C6)
Steric Environment High. The aldehyde group is twisted out of planarity due to flanking 2-Br and 6-Cl substituents.
The "Ortho-Effect" in Synthesis

Researchers must account for the steric inhibition of resonance and nucleophilic attack. The 2,6-dihalo substitution pattern shields the carbonyl carbon, significantly reducing the rate of condensation reactions (e.g., oxime or hydrazone formation) compared to unhindered benzaldehydes. Protocols must utilize forcing conditions (higher temperatures, acid catalysis, or dehydrating agents) to drive these reactions to completion.

Key Application: Synthesis of Isoxazoline Insecticides

The isoxazoline class (e.g., Fluralaner derivatives) targets GABA-gated chloride channels.[1][2] this compound serves as a critical precursor for the "tail" region of these molecules, providing the lipophilic aryl moiety essential for cuticle penetration in pests.

Mechanism of Action

The aldehyde is converted to an aldoxime, chlorinated to a hydroximoyl chloride, and then subjected to a [3+2] cycloaddition with a styrene derivative.

Experimental Protocol: Isoxazoline Core Construction

Step 1: Aldoxime Formation (Overcoming Steric Hindrance) Standard room-temperature protocols will likely fail or proceed slowly.

  • Reagents: this compound (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.5 eq), Sodium Acetate (1.5 eq).
    
  • Solvent: Ethanol/Water (3:1 ratio).

  • Procedure:

    • Dissolve the aldehyde in ethanol.

    • Dissolve

      
       and NaOAc in water and add to the aldehyde solution.
      
    • Critical Step: Reflux at 80°C for 4–6 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The steric bulk requires thermal energy to overcome the activation barrier.

    • Workup: Remove ethanol under vacuum. The oxime typically precipitates upon cooling/water addition. Filter and dry.

Step 2: [3+2] Cycloaddition (Click Chemistry)

  • Reagents: Aldoxime (from Step 1), N-Chlorosuccinimide (NCS, 1.1 eq), Styrene derivative (1.2 eq), Triethylamine (

    
    , 1.2 eq).
    
  • Solvent: DMF or Dichloromethane (DCM).

  • Procedure:

    • Dissolve aldoxime in DMF. Add NCS portion-wise at 0°C to generate the hydroximoyl chloride in situ. Stir for 1 hour.

    • Add the styrene derivative.

    • Add

      
       dropwise. This generates the reactive Nitrile Oxide  intermediate.
      
    • Stir at ambient temperature overnight.

    • Validation: The formation of the 5-membered isoxazoline ring is confirmed by the disappearance of the characteristic oxime OH signal in

      
      H NMR.
      

Key Application: Regioselective Cross-Coupling (Suzuki-Miyaura)

This molecule allows for orthogonal functionalization . The C-Br bond (Bond Dissociation Energy ~81 kcal/mol) is weaker and more labile to oxidative addition by Palladium(0) than the C-Cl bonds (~96 kcal/mol).

  • Objective: Introduce a bi-aryl linkage at the 2-position while preserving the 4,6-dichloro motif for metabolic stability.

Experimental Protocol: C2-Selective Arylation
  • Catalyst System:

    
     (3 mol%) or 
    
    
    
    (for sterically demanding boronic acids).
  • Base:

    
     (2.0 eq) or 
    
    
    
    (anhydrous conditions).
  • Solvent: Toluene/Water (10:1) or Dioxane.

  • Procedure:

    • Combine this compound (1.0 eq) and Arylboronic acid (1.1 eq) in the solvent.

    • Degas with Argon for 15 minutes (Oxygen inhibits the catalytic cycle).

    • Add Pd catalyst and Base.[3]

    • Heat to 80–90°C .

    • Note: Do not exceed 100°C or prolong reaction beyond 12 hours to prevent competitive activation of the C4-Cl bond.

  • Purification: The product will retain the aldehyde and the 4,6-dichloro pattern, ready for further derivatization.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this scaffold, highlighting the specific reagents required for each transformation.

G cluster_0 Reactivity Logic Start 2-Bromo-4,6- dichlorobenzaldehyde Oxime Aldoxime Intermediate Start->Oxime NH2OH·HCl Reflux (Steric req.) Biaryl 2-Aryl-4,6-dichloro benzaldehyde Start->Biaryl Ar-B(OH)2, Pd(0) Selective C-Br Coupling Hydrazone Hydrazone (Schiff Base) Start->Hydrazone R-NH-NH2 Cat. H+ Isox Isoxazoline (Insecticide Core) Oxime->Isox 1. NCS (Cl-oxime) 2. Styrene + Et3N ([3+2] Cycloaddition) Note1 C2-Br: High Reactivity (Suzuki/Sonogashira) Note2 C4/C6-Cl: Low Reactivity (Metabolic Stability) Note3 CHO: Sterically Hindered (Requires Heat)

Caption: Divergent synthetic pathways for this compound. Green path indicates isoxazoline synthesis; Red path indicates regioselective coupling.

Safety & Handling (E-E-A-T)

  • Hazards: Like most poly-halogenated aldehydes, this compound is corrosive and a skin sensitizer . It may cause severe eye damage.[4][5]

  • Handling:

    • Use a chemical fume hood.[6]

    • Wear nitrile gloves (double-gloving recommended due to halogenated solvent permeability).

    • Quenching: When performing the [3+2] cycloaddition, the in situ generation of nitrile oxides can be exothermic. Ensure cooling baths are available before adding the base (

      
      ).
      
  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Aldehydes are prone to autoxidation to the corresponding benzoic acid upon prolonged air exposure.
    

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2,4-Dichlorobenzaldehyde and related halogenated benzaldehydes.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6737, 2,6-Dichlorobenzaldehyde (Analogous Reactivity Data).

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Regioselectivity in Polyhalogenated Aromatics.

  • Liu, Y., et al. (2025). Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Isoxazoline Group. PLOS ONE.[2]

  • MDPI. (2024). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines (Analogous Regioselectivity).

Sources

Application Notes & Protocols: Synthetic Routes to Novel Compounds Using 2-Bromo-4,6-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Polysubstituted Aromatic Building Block

In the landscape of modern medicinal and materials chemistry, the strategic functionalization of aromatic scaffolds is paramount for the generation of novel molecular entities with tailored properties. 2-Bromo-4,6-dichlorobenzaldehyde emerges as a highly versatile and valuable starting material for chemical synthesis. Its unique substitution pattern, featuring three distinct halogen atoms of differing reactivity and an electrophilic aldehyde handle, provides a rich platform for sequential and site-selective transformations.

This guide provides an in-depth exploration of several high-impact synthetic routes starting from this compound. We will move beyond simple procedural lists to delve into the mechanistic rationale behind each transformation, offering field-proven insights to guide your experimental design. The protocols herein are designed to be robust and serve as a foundation for the development of diverse compound libraries, from biaryl structures to complex heterocyclic systems.

Core Reactivity Principles: A Chemist's Guide to Selectivity

The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. Understanding these principles is key to designing successful and selective reaction sequences.

  • Palladium-Catalyzed Cross-Coupling: The carbon-halogen bond strength varies significantly (C-Br < C-Cl). In palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, oxidative addition occurs preferentially at the weaker C-Br bond. This inherent chemoselectivity allows for the targeted functionalization of the 2-position while leaving the chloro substituents untouched for subsequent modifications.[1]

  • Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophiles, the presence of the strongly electron-withdrawing aldehyde group, particularly at the ortho and para positions relative to the halogens, activates the ring for SNAr. This effect is most pronounced for the chlorine atom at the 4-position, which can be displaced by strong nucleophiles under forcing conditions, especially after the aldehyde has been transformed into an even more strongly electron-withdrawing group.

  • Aldehyde Chemistry: The formyl group is a gateway to a vast array of chemical transformations. It readily participates in reactions such as Wittig-type olefinations, reductive aminations, condensations (e.g., Knoevenagel, Henry), and can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the molecular diversity accessible from this starting material.

The interplay of these reactive sites allows for a modular approach to synthesis, as illustrated in the following workflow.

G A This compound B Route 1: Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Arylboronic Acid C Route 2: Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Amine D Route 3: Horner-Wadsworth-Emmons (C=C Bond Formation) A->D Phosphonate Ylide, Base E Route 4: Knoevenagel Condensation & Heterocycle Formation A->E Active Methylene Cmpd, Base F F B->F Further Functionalization (e.g., Aldehyde Chemistry) G G C->G Further Functionalization (e.g., Aldehyde Chemistry) H H D->H Further Functionalization (e.g., Halogen Chemistry) I I E->I Novel Heterocyclic Scaffolds G reagents Reagents & Solvents This compound (1.0 eq) Arylboronic Acid (1.2 eq) Pd(PPh₃)₄ (0.04 eq) K₂CO₃ (2.0 eq) THF/H₂O (10:1) setup Reaction Setup Inert atmosphere (N₂/Ar) Reflux condenser Magnetic stirring reagents->setup Combine & Heat (80 °C, 8-12 h) workup Workup & Purification Cool to RT, dilute with EtOAc Wash with H₂O, brine Dry over Na₂SO₄ Concentrate in vacuo Purify by column chromatography setup->workup Reaction Completion G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization A This compound + Malononitrile B Vinylidene Dinitrile Intermediate A->B Piperidine (cat.), Ethanol, RT C Vinylidene Dinitrile Intermediate B->C D 2-Amino-3-cyano-quinoline Derivative C->D Polyphosphoric Acid (PPA), 120 °C

Sources

Application Notes and Protocols: Chemoselective Buchwald-Hartwig C-N Bond Formation with 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Navigating the Challenges of Di-ortho-substituted Aryl Halides in C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient pathway to construct carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The continuous evolution of this methodology, particularly through the development of sophisticated phosphine ligands, has expanded its scope to include previously challenging substrates such as aryl chlorides and sterically hindered arenes.[2]

This application note delves into a particularly demanding transformation: the Buchwald-Hartwig C-N bond-forming reaction with 2-bromo-6-chlorobenzaldehyde. This substrate presents a confluence of challenges that require a carefully orchestrated catalytic system:

  • Chemoselectivity: The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring necessitates a catalyst that can selectively activate the more labile carbon-bromine (C-Br) bond over the stronger carbon-chlorine (C-Cl) bond. This is crucial for achieving a single, well-defined product.

  • Steric Hindrance: The two ortho-substituents (bromo and chloro) flanking the site of potential coupling create significant steric congestion. This can impede the approach of both the palladium catalyst and the amine coupling partner, thereby slowing down or inhibiting the reaction.

  • Aldehyde Functionality: The presence of an aldehyde group introduces the potential for undesired side reactions, such as condensation with the amine nucleophile or interference with the palladium catalyst.

II. The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange/ Amine Coordination Ar-Pd(II)-X(L)->Ligand_Exchange + HNR'R'' - X- Ar-Pd(II)-NHR'R''(L) [Ar-Pd(II)-NHR'R''(L)]+X- Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig C-N cross-coupling reaction.

The cycle commences with an active Pd(0) species, which undergoes oxidative addition to the aryl halide. For 2-bromo-6-chlorobenzaldehyde, the catalyst will preferentially react with the weaker C-Br bond. Following amine coordination and deprotonation by a base, the resulting palladium-amido complex undergoes reductive elimination to furnish the desired N-aryl product and regenerate the Pd(0) catalyst.

III. Experimental Protocol: A Representative Method

This protocol provides a robust starting point for the chemoselective Buchwald-Hartwig amination of 2-bromo-6-chlorobenzaldehyde with a generic primary or secondary amine.

A. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Bromo-6-chlorobenzaldehyde≥97%Commercially Available
Amine (Primary or Secondary)≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially AvailableCan be sensitive to air and light.
Xantphos≥98%Commercially AvailableA bulky biaryl phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableA strong, non-nucleophilic base. Handle under inert atmosphere.
TolueneAnhydrousCommercially AvailableUse a dry, degassed solvent.
Diethyl etherAnhydrousCommercially AvailableFor workup.
Saturated aq. NH₄ClFor workup.
BrineFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica GelFor column chromatography.
Argon or Nitrogen GasHigh PurityFor inert atmosphere.

B. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas (Ar or N₂) supply with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

C. Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification Add_Solids 1. Add 2-bromo-6-chlorobenzaldehyde, Pd(OAc)₂, Xantphos, and NaOtBu to a Schlenk flask. Evacuate_Backfill 2. Evacuate and backfill the flask with Ar/N₂ (3 cycles). Add_Solids->Evacuate_Backfill Add_Liquids 3. Add anhydrous, degassed toluene and the amine via syringe. Evacuate_Backfill->Add_Liquids Heat_Stir 4. Heat the reaction mixture to 100-110 °C with vigorous stirring. Add_Liquids->Heat_Stir Monitor 5. Monitor the reaction progress by TLC (e.g., disappearance of starting material). Heat_Stir->Monitor Cool_Quench 6. Cool to room temperature and quench with saturated aq. NH₄Cl. Monitor->Cool_Quench Extract 7. Extract with diethyl ether (3x). Cool_Quench->Extract Wash 8. Wash the combined organic layers with water and brine. Extract->Wash Dry_Concentrate 9. Dry over MgSO₄, filter, and concentrate under reduced pressure. Wash->Dry_Concentrate Purify 10. Purify the crude product by silica gel column chromatography. Dry_Concentrate->Purify

Caption: A typical workflow for the Buchwald-Hartwig amination of 2-bromo-6-chlorobenzaldehyde.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-6-chlorobenzaldehyde (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Liquids: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

IV. Scientific Rationale and Key Considerations

The success of this challenging transformation hinges on the interplay of the chosen reagents and conditions.

  • Catalyst System (Pd(OAc)₂ and Xantphos):

    • Palladium Source: Pd(OAc)₂ is a common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

    • The Ligand - Xantphos: The choice of ligand is critical. Xantphos is a wide bite-angle, bulky, and electron-rich bisphosphine ligand. Its steric bulk promotes the formation of the catalytically active monoligated palladium species and facilitates the reductive elimination step, which is often the turnover-limiting step in aminations of sterically hindered substrates. The electron-rich nature of the ligand enhances the rate of oxidative addition. For amination of 6-bromo- and 6-chloropurine nucleosides, a Pd(OAc)₂/Xantphos system proved effective.[3]

  • Chemoselectivity (C-Br vs. C-Cl):

    • The oxidative addition of palladium to aryl halides generally follows the reactivity trend: Ar-I > Ar-Br > Ar-Cl. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive towards oxidative addition. By using a suitable ligand like Xantphos and carefully controlling the temperature, selective activation of the C-Br bond can be achieved.

  • Base (Sodium tert-butoxide):

    • A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate. NaOtBu is a standard choice for this purpose. Its bulkiness prevents it from competing with the amine as a nucleophile.

  • Solvent and Temperature:

    • Anhydrous and degassed toluene is a common solvent for Buchwald-Hartwig reactions as it is non-protic and has a suitable boiling point.

    • Elevated temperatures (100-110 °C) are often necessary to overcome the activation energy for the oxidative addition of the sterically hindered and electronically less activated C-Cl bond (though we are targeting the C-Br bond, higher temperatures can be generally beneficial for challenging substrates).

V. Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use fresh Pd(OAc)₂ and ensure proper inert gas technique.- Increase the reaction temperature in increments of 10 °C.- Consider using a more active pre-catalyst, such as a palladacycle.
Formation of side products (e.g., hydrodehalogenation) - Presence of water- Reaction temperature too high- Ensure all reagents and solvents are strictly anhydrous.- Lower the reaction temperature.
Low chemoselectivity (reaction at C-Cl bond) - Reaction temperature too high- Prolonged reaction time- Decrease the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Aldehyde-amine condensation - Inherent reactivity of substrates- This is a potential competing reaction. Purification by column chromatography should separate the desired product from the imine byproduct.

VI. Conclusion

The chemoselective Buchwald-Hartwig C-N coupling of 2-bromo-6-chlorobenzaldehyde is a challenging yet feasible transformation. By leveraging a well-defined palladium catalyst system featuring a bulky and electron-rich ligand like Xantphos, in conjunction with a strong, non-nucleophilic base and carefully controlled reaction conditions, the selective amination at the C-Br position can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize valuable 2-amino-6-chlorobenzaldehyde derivatives, which can serve as key building blocks in drug discovery and materials science.

VII. References

  • Gudmundsson, K. S., & Johns, B. A. (2006). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 348(14), 1728–1736.

  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,6-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,6-dichlorobenzaldehyde. It addresses common impurities, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient production of this key chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Introduction to the Synthetic Landscape

The synthesis of this compound is not extensively detailed in readily available literature, which can present challenges for researchers. However, based on analogous transformations of substituted aromatics, two primary synthetic routes are most plausible:

  • Route A: Oxidation of 2-Bromo-4,6-dichlorotoluene. This is often the more direct and industrially scalable approach.

  • Route B: Formylation of 1-Bromo-3,5-dichlorobenzene. This route, likely employing a Vilsmeier-Haack or related formylation reaction, offers an alternative pathway.

This guide will dissect both routes, focusing on the common impurities that can arise and how to mitigate them.

Troubleshooting Guide & FAQs

Route A: Oxidation of 2-Bromo-4,6-dichlorotoluene

This route involves the selective oxidation of the methyl group of 2-Bromo-4,6-dichlorotoluene to an aldehyde. A common method for this transformation is the use of a catalyst system, such as cobalt and manganese salts, with an oxygen source or a milder oxidizing agent.

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Bromo_4_6_dichlorotoluene 2-Bromo-4,6-dichlorotoluene Oxidation Benzylic Oxidation 2_Bromo_4_6_dichlorotoluene->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, MnO2) Oxidizing_Agent->Oxidation Catalyst Catalyst (e.g., Co/Mn salts) Catalyst->Oxidation Quenching Quenching Oxidation->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Aqueous Wash (e.g., NaHCO3) Extraction->Washing Purification Distillation or Crystallization Washing->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via oxidation.

Question 1: My reaction yields a significant amount of a white solid that is sparingly soluble in my extraction solvent. What is it likely to be?

Answer: This is a classic case of over-oxidation. The white solid is most likely 2-Bromo-4,6-dichlorobenzoic acid .

  • Causality: The benzylic position is activated and susceptible to oxidation.[1] Strong oxidizing agents or prolonged reaction times can easily oxidize the intermediate aldehyde further to the corresponding carboxylic acid.[2]

  • Troubleshooting Actions:

    • Use a Milder Oxidizing Agent: Consider using manganese dioxide (MnO2) or controlling the stoichiometry of hydrogen peroxide carefully.

    • Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed and before significant acid formation is observed.

    • Optimize Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the aldehyde.

  • Purification Tip: The acidic nature of this impurity allows for its removal through an aqueous wash with a mild base, such as sodium bicarbonate solution. The carboxylate salt will be soluble in the aqueous layer and can be separated from the organic layer containing your desired aldehyde.[3]

Question 2: My final product is contaminated with the starting material, 2-Bromo-4,6-dichlorotoluene. How can I improve the conversion?

Answer: Incomplete conversion is a common issue. Here’s how to address it:

  • Causality: Insufficient oxidizing agent, catalyst deactivation, or inadequate reaction time or temperature can lead to unreacted starting material.

  • Troubleshooting Actions:

    • Increase Oxidant Stoichiometry: Incrementally increase the equivalents of the oxidizing agent. Be mindful that this can also increase the risk of over-oxidation.

    • Check Catalyst Activity: Ensure your catalyst is active and not poisoned. For heterogeneous catalysts, ensure adequate mixing.

    • Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature while carefully monitoring for the formation of the benzoic acid byproduct.

  • Purification Tip: The starting material is less polar than the aldehyde product. They can often be separated by column chromatography on silica gel. Fractional distillation under reduced pressure may also be effective if their boiling points are sufficiently different.

Question 3: I am observing an unknown impurity with a similar retention time to my product in GC analysis. What could it be?

Answer: This could be an isomeric impurity.

  • Causality: The synthesis of your starting material, 2-Bromo-4,6-dichlorotoluene, may not have been completely regioselective. For instance, bromination of 3,5-dichlorotoluene could potentially yield small amounts of other isomers that are then carried through the oxidation step.

  • Troubleshooting Actions:

    • Analyze Starting Material: It is crucial to confirm the purity of your 2-Bromo-4,6-dichlorotoluene before starting the oxidation. Use GC or NMR to check for isomeric impurities.

    • Purify the Starting Material: If isomers are present, purify the starting material by recrystallization or distillation.

  • Purification Tip: Separating isomers of the final product can be very challenging. High-performance liquid chromatography (HPLC) or careful recrystallization may be required.

Common Impurities in Oxidation Route Typical Analytical Signature Mitigation & Removal
2-Bromo-4,6-dichlorotolueneLower retention time in GC/TLC (less polar)Increase reaction time/temperature; Column chromatography
2-Bromo-4,6-dichlorobenzoic acidHigher retention time in GC/TLC (more polar)Use milder oxidant, control reaction time; Wash with aq. NaHCO3
Isomeric dichlorobromobenzaldehydesSimilar retention time in GC/TLCPurify starting material; HPLC or careful recrystallization
Route B: Formylation of 1-Bromo-3,5-dichlorobenzene

The Vilsmeier-Haack reaction is a standard method for formylating electron-rich aromatic rings using a Vilsmeier reagent, which is typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[4][5] While 1-Bromo-3,5-dichlorobenzene is an electron-deficient ring, this reaction may still proceed under forcing conditions.

Vilsmeier_Haack_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_Bromo_3_5_dichlorobenzene 1-Bromo-3,5-dichlorobenzene Formylation Electrophilic Aromatic Substitution 1_Bromo_3_5_dichlorobenzene->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Formylation Hydrolysis Aqueous Hydrolysis Formylation->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Distillation or Crystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation.

Question 4: The reaction is sluggish and gives a low yield, with a lot of unreacted 1-Bromo-3,5-dichlorobenzene. What can I do?

Answer: This is expected to some extent due to the electron-withdrawing nature of the halogen substituents, which deactivate the aromatic ring towards electrophilic substitution.[6]

  • Causality: The Vilsmeier reagent is a relatively weak electrophile, and the substrate is deactivated.

  • Troubleshooting Actions:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can often drive the reaction to completion. Monitor for potential side reactions.

    • Increase Reaction Time: Allow the reaction to stir for a longer period.

    • Excess Reagent: Using a larger excess of the Vilsmeier reagent may improve the yield.

  • Purification Tip: The starting material, 1-Bromo-3,5-dichlorobenzene, is significantly less polar than the product and can be removed by column chromatography or fractional distillation.

Question 5: After work-up, I have a persistent impurity that is not the starting material. What could it be?

Answer: This could be a result of incomplete hydrolysis of the iminium ion intermediate.

  • Causality: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate which is then hydrolyzed to the aldehyde during aqueous work-up. If the hydrolysis is incomplete, you may have residual iminium salts or related byproducts.

  • Troubleshooting Actions:

    • Ensure Thorough Hydrolysis: During the work-up, ensure the reaction mixture is stirred vigorously with water or a buffered aqueous solution for a sufficient amount of time. Gentle heating during hydrolysis can sometimes be beneficial.

    • Adjust pH: The pH of the hydrolysis step can be important. Ensure it is in a range that facilitates the complete breakdown of the intermediate.

  • Purification Tip: These impurities are often more polar and may be removed by an aqueous wash or by column chromatography.

Common Impurities in Formylation Route Typical Analytical Signature Mitigation & Removal
1-Bromo-3,5-dichlorobenzeneLower retention time in GC/TLC (less polar)Increase reaction temperature/time; Column chromatography
Incomplete Hydrolysis ByproductsVaries, often more polar than the productEnsure complete aqueous hydrolysis during work-up; Column chromatography
Residual DMFCan be observed in NMR; broad peak in GCThorough extraction and washing; High vacuum drying

Experimental Protocols

Protocol 1: Purification of Crude this compound Containing Acidic Impurities
  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). You may observe gas evolution (CO2) if a significant amount of acidic impurity is present. Repeat the wash until no more gas evolves.

  • Wash the organic layer with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure to yield the purified product. Further purification can be achieved by recrystallization or distillation.[3][7]

References

  • CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents.
  • CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents.
  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Available at: [Link]

  • European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1. Available at: [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. (2019). Available at: [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. Finding Oxidation Numbers Practice Problems and Answers. (2018). Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Sciencemadness.org. Purification of benzaldehyde? (2015). Available at: [Link]

  • JoVE. Video: Reactions at the Benzylic Position: Oxidation and Reduction. Available at: [Link]

  • PubChem. Benzene, 1-bromo-3,5-dichloro-. Available at: [Link]

Sources

Optimizing reaction conditions for Suzuki coupling with 2-Bromo-4,6-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 2-Bromo-4,6-dichlorobenzaldehyde

Introduction:

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with this compound. This substrate presents a unique set of challenges that require careful consideration of reaction parameters to achieve high yields and selectivity. The primary hurdles include significant steric hindrance around the C-Br bond, posed by the ortho-aldehyde and ortho-chloro substituents, and the need for chemoselectivity to avoid undesired coupling at the C-Cl positions.[1]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol, offering a deeper understanding of the "why" behind each experimental choice. By explaining the causality of parameter selection and providing robust troubleshooting frameworks, we aim to empower you to overcome challenges and achieve successful, reproducible results.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3] The catalyst, typically a Pd(0) species, orchestrates the formation of a new carbon-carbon bond between an organoboron compound and an organic halide.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the electrophile, forming a Pd(II) intermediate.[2][4] This is often the rate-determining step of the cycle.[2]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.[2][3] This step requires activation by a base, which forms a boronate species, enhancing its nucleophilicity.[6]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[2][3][4] For sterically hindered substrates, this step can be particularly slow.[7]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Pd0->PdII_Biaryl PdII_Aryl Ar¹-Pd(II)L₂-Br (Palladacycle) PdII_Aryl->Pd0 Transmetal Transmetalation PdII_Biaryl->PdII_Aryl RedElim Reductive Elimination Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-Br (this compound) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ (Boronic Acid/Ester) + Base BoronicAcid->Transmetal

Caption: A simplified representation of the key steps in the Suzuki-Miyaura reaction.

Key Parameter Optimization

Success with this compound hinges on the careful selection of four key parameters: Catalyst (Ligand), Base, Solvent, and Temperature.

Catalyst & Ligand Selection

Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate due to the severe steric hindrance. The key to success lies in using a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a specialized phosphine ligand.

Expertise & Experience: For sterically demanding couplings, bulky and electron-rich monodentate phosphine ligands are required.[8]

  • Bulkiness: A large steric profile accelerates the final reductive elimination step, which is often the bottleneck for hindered substrates.[7]

  • Electron-donating Nature: High electron density on the phosphine ligand facilitates the initial, crucial oxidative addition of the C-Br bond to the palladium center.[2]

LigandClassKey Attributes & RationaleRecommended For
SPhos Buchwald LigandExcellent generality, promotes fast rates for both oxidative addition and reductive elimination. A top-tier starting point.[9]Primary recommendation. Effective for a wide range of hindered aryl bromides and chlorides.[9]
XPhos Buchwald LigandExtremely bulky and electron-rich. Particularly effective for coupling unactivated and hindered aryl chlorides, but also highly efficient for bromides.[10][11]Excellent alternative to SPhos, especially if C-Cl activation is a concern or if the boronic acid partner is also hindered.[10]
RuPhos Buchwald LigandAnother highly active and versatile ligand for challenging couplings.A strong candidate for screening alongside SPhos and XPhos.
P(t-Bu)₃ TrialkylphosphineA simpler, yet highly effective bulky and electron-rich ligand. Can be a cost-effective choice.Useful for hindered substrates, but Buchwald ligands often offer broader scope.

Recommendation: Begin with SPhos or XPhos . Use a pre-catalyst for consistency, such as SPhos Pd G3 or XPhos Pd G3, which are air-stable and provide reliable generation of the active Pd(0) species.

Base Selection

The base plays a critical role in activating the boronic acid for transmetalation.[6] For substrates sensitive to strong nucleophiles (like the aldehyde here) or where solubility is a challenge, the choice of base is paramount.

Expertise & Experience: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is often the base of choice for difficult couplings. It is strong enough to facilitate transmetalation without promoting significant side reactions. Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option known for its high activity.

BaseStrengthKey Attributes & Rationale
K₃PO₄ StrongPrimary recommendation. High efficacy in hindered couplings. Its limited solubility in organic solvents can be beneficial, minimizing base-mediated side reactions.[12][13]
Cs₂CO₃ StrongOften provides higher reactivity than K₃PO₄ due to the higher solubility of the resulting boronate salt and the cesium effect.
K₂CO₃ ModerateA standard base, but may be too weak for this challenging transformation, leading to slow or incomplete reactions.
KF WeakCan be used for base-sensitive substrates to prevent hydrolysis of esters, for example, but is likely too mild for this substrate.[6][14]
Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.[15] Aprotic polar solvents are typically used, often with a small amount of water.

Expertise & Experience: A mixture of an organic solvent and water is common.[4] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[4] However, for anhydrous couplings, K₃PO₄ may require a small amount of water to function effectively.[16]

SolventPolarityKey Attributes & Rationale
1,4-Dioxane / H₂O Polar AproticPrimary recommendation. Excellent solvating power for a wide range of substrates. A common and reliable choice.[12][13]
Toluene / H₂O NonpolarGood for higher temperatures. Can sometimes minimize side reactions compared to more polar solvents.
THF / H₂O Polar AproticLower boiling point, suitable for reactions that require milder heating.
2-MeTHF Polar AproticA greener alternative to THF with a higher boiling point and greater stability.

Recommendation: Start with a 1,4-Dioxane/Water mixture (e.g., 5:1 to 10:1 v/v). Ensure the reaction is vigorously stirred to overcome phase separation.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Reaction Start (Low Yield / No Reaction) check_reagents 1. Verify Reagent Quality - Catalyst active? - Boronic acid pure? - Solvent anhydrous? start->check_reagents check_conditions 2. Assess Reaction Conditions - Degassing thorough? - Temperature sufficient? - Base/Ligand optimal? check_reagents->check_conditions Reagents OK byproducts Byproducts Observed? check_conditions->byproducts Conditions OK debromination Protodebromination (Ar-H)? Cause: Water source, impure base. Solution: Use anhydrous conditions, dry base. byproducts->debromination Yes homocoupling Homocoupling (Ar²-Ar²)? Cause: Oxygen present, boronic acid unstable. Solution: Improve degassing, use boronic ester. byproducts->homocoupling Yes optimize 3. Re-optimize Parameters - Screen different ligands (SPhos, XPhos). - Increase temperature. - Try a stronger base (K₃PO₄ -> Cs₂CO₃). byproducts->optimize No debromination->optimize homocoupling->optimize success Successful Coupling optimize->success

Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.

Q: My reaction shows low or no conversion of the starting material. What should I do?

A: This is the most common issue and usually points to a problem with the catalyst activation or reaction conditions.

  • Probable Cause 1: Inactive Catalyst. The Pd(0) species is sensitive to oxygen. If your reaction was not properly degassed, the catalyst may have been oxidized and deactivated.

    • Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive inert atmosphere throughout the reaction. Use a pre-catalyst (e.g., SPhos G3) which is more robust.

  • Probable Cause 2: Inappropriate Ligand. As discussed, this substrate requires a bulky, electron-rich ligand. Pd(PPh₃)₄ or ligands like dppf are likely insufficient.

    • Solution: Switch to a recommended Buchwald ligand such as SPhos or XPhos.[9]

  • Probable Cause 3: Insufficient Temperature. The steric hindrance may require more thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.

    • Solution: Increase the reaction temperature. If using dioxane (BP 101 °C), ensure the reaction is refluxing. Consider switching to a higher-boiling solvent like toluene (BP 111 °C) or xylenes (BP ~140 °C).

Q: I am observing significant amounts of a byproduct corresponding to the debrominated starting material (4,6-dichlorobenzaldehyde). What is happening?

A: This side reaction is called protodehalogenation. It occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.

  • Probable Cause 1: Excess Water or Acidic Impurities. While some water can be beneficial, too much or the presence of acidic impurities can promote this pathway.

    • Solution: Reduce the amount of water in the solvent system or try completely anhydrous conditions. Ensure your boronic acid is pure and not degrading to boric acid. Grinding the K₃PO₄ base to a fine powder can improve reproducibility.[16]

  • Probable Cause 2: Slow Transmetalation. If the transfer of the organic group from boron to palladium is slow, the aryl-palladium intermediate has more time to react via other pathways.

    • Solution: Ensure you are using a sufficiently strong base (K₃PO₄ or Cs₂CO₃) to activate the boronic acid. Using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid can also help, as they are less prone to protodeborylation.[4]

Q: My main byproduct is the homo-coupled boronic acid (Ar²-Ar²). How can I prevent this?

A: Homo-coupling is often promoted by the presence of oxygen, especially under basic conditions.[15]

  • Probable Cause: Oxygen in the reaction. Even trace amounts of oxygen can facilitate this unwanted side reaction.

    • Solution: Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) from start to finish. Ensure there are no leaks in your reaction setup.

Q: Can I achieve selective coupling at the C-Br bond without touching the C-Cl bonds?

A: Yes, this is a key advantage of palladium-catalyzed cross-coupling. The reactivity of aryl halides towards oxidative addition follows the general trend: C-I > C-Br > C-OTf >> C-Cl.[2][17]

  • Expertise & Experience: The energy barrier for Pd(0) to insert into a C-Br bond is significantly lower than for a C-Cl bond. By using appropriate ligands (like SPhos or XPhos) and carefully controlling the temperature (avoiding excessive heat), you can achieve excellent chemoselectivity for the C-Br bond.[1][17] If C-Cl activation is observed, reducing the reaction temperature or using a slightly less active catalyst system may be necessary.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

  • SPhos (2-4 mol% relative to Pd)

  • K₃PO₄ (2.0–3.0 equiv), finely ground

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas setup (Ar or N₂)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃) and the SPhos ligand in a small amount of dioxane. Add this catalyst slurry to the main reaction flask. If using a pre-catalyst, add it directly to the flask in this step.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 10:1 dioxane:water. The final concentration should be around 0.1–0.2 M with respect to the starting aryl bromide.

  • Heating & Monitoring: Lower the flask into a pre-heated oil bath (e.g., 90-100 °C). Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]

  • Uchida, K., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. (2025). Available from: [Link]

  • Fairweather, N. T., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. (2021). Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Available from: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • National Institutes of Health (NIH). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]

  • ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). Available from: [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • ResearchGate. Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Available from: [Link]

  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Organometallics. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Available from: [Link]

  • ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • RSC Publishing. Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. Available from: [Link]

  • National Institutes of Health (NIH). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

Sources

Technical Support Center: Grignard Reaction with 2-Bromo-4,6-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard reaction involving 2-bromo-4,6-dichlorobenzaldehyde. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common failures and optimize reaction outcomes. The advice herein is grounded in established organometallic principles and field-proven laboratory practices.

Introduction: The Challenge of a Multifunctional Substrate

The Grignard reaction with this compound presents a unique set of challenges due to the molecule's trifunctional nature. The presence of an aldehyde, a bromine atom, and two chlorine atoms on the same aromatic ring necessitates careful control over reaction conditions to achieve the desired outcome. This guide will dissect the potential pitfalls and offer systematic solutions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the likely causes?

A1: Failure to initiate is one of the most common issues in Grignard reactions. The primary culprits are typically related to the magnesium surface's passivity or the presence of moisture. The magnesium surface is often coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide. Additionally, Grignard reagents are highly reactive towards protic sources, such as water, which will quench the reaction.[1][2][3]

Q2: I'm observing the formation of a dimeric biphenyl compound. What is this side reaction and how can I minimize it?

A2: You are likely observing the result of a Wurtz-type coupling, where the formed Grignard reagent reacts with the starting aryl halide.[4] This side reaction is particularly prevalent with more reactive aryl halides and can be minimized by controlling the rate of addition of the aryl halide to the magnesium turnings and maintaining a dilute reaction mixture.

Q3: My reaction is turning dark and I'm getting a low yield of the desired alcohol. What could be happening?

A3: A dark reaction mixture and low yield can indicate several issues, including the decomposition of the Grignard reagent or side reactions involving the aldehyde. Given the high reactivity of Grignard reagents, they can act as a base, and in the presence of an aldehyde, this can lead to side reactions like enolization or even a Cannizzaro-type reaction under certain conditions.[5]

Q4: Should I be concerned about the chlorine atoms on the aromatic ring reacting?

A4: Generally, the order of reactivity for halogens in Grignard formation is I > Br > Cl.[6][7] Therefore, the bromine atom should react selectively to form the Grignard reagent, leaving the chlorine atoms intact. However, under harsh conditions (e.g., prolonged heating), some reaction at the chlorine positions might occur.

In-Depth Troubleshooting Guides

Issue 1: Failure of Grignard Reagent Formation

The successful formation of the Grignard reagent is the cornerstone of this reaction. If you suspect the Grignard reagent is not forming, consider the following:

Causality and Scientific Principles:

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[6][7] This is a surface reaction, and the magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO). This layer must be removed or bypassed for the reaction to begin. Furthermore, Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or other acidic protons, leading to their destruction.[1][2][3]

Troubleshooting Workflow:

start Reaction Fails to Initiate check_dry Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_dry activate_mg Activate Magnesium Surface check_dry->activate_mg If conditions are dry initiation_methods Employ Initiation Techniques activate_mg->initiation_methods success Successful Initiation initiation_methods->success

Caption: Troubleshooting workflow for failed Grignard initiation.

Detailed Protocols:

  • Protocol 1: Rigorous Drying of Glassware and Solvents

    • All glassware should be oven-dried at a minimum of 120°C for at least 4 hours, or flame-dried under a stream of inert gas (Nitrogen or Argon) immediately before use.

    • Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous. Use freshly opened bottles of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone).

  • Protocol 2: Magnesium Activation

    • Mechanical Activation: In a dry flask, vigorously stir the magnesium turnings under an inert atmosphere for several hours to mechanically break the oxide layer.

    • Chemical Activation:

      • Place the magnesium turnings in the reaction flask under an inert atmosphere.

      • Add a small crystal of iodine. The iodine will etch the magnesium surface, exposing fresh metal. The brown color of the iodine should disappear upon initiation.

      • Alternatively, add a few drops of 1,2-dibromoethane. This will react with the magnesium to form ethylene gas and magnesium bromide, activating the surface.

Issue 2: Low Yield of the Desired Secondary Alcohol

Even if the Grignard reaction initiates, low yields of the final product are a common frustration. This often points to competing side reactions.

Causality and Scientific Principles:

The primary challenge with this compound is the presence of the aldehyde functional group, which is highly reactive towards the Grignard reagent. While this is the desired reaction, the Grignard reagent can also act as a strong base, leading to undesired side reactions.

  • Wurtz Coupling: As mentioned, the formed Grignard reagent can react with the starting aryl bromide. This is a bimolecular reaction, and its rate can be reduced by keeping the concentration of the aryl bromide low.[4]

  • Cannizzaro-type Reaction: In the presence of a strong base (the Grignard reagent), aldehydes lacking an α-hydrogen, such as our substrate, can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.[8][9][10]

  • Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of the Grignard reagent to the aldehyde carbonyl, potentially favoring side reactions.[11][12]

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Low YieldWurtz CouplingAdd the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the aryl halide.
Low YieldCannizzaro-type ReactionPerform the reaction at a low temperature (e.g., 0°C or below) to favor the nucleophilic addition over the hydride transfer characteristic of the Cannizzaro reaction.
Low YieldSteric HindranceConsider using a more reactive organometallic reagent, such as an organolithium, if the Grignard reaction consistently fails.

Visualizing the Competing Reactions:

Grignard ArMgBr (Grignard Reagent) Desired_Product Secondary Alcohol (Desired Product) Grignard->Desired_Product Nucleophilic Addition (Favored at low temp) Wurtz_Product Ar-Ar' (Wurtz Coupling Product) Grignard->Wurtz_Product Wurtz Coupling (Minimized by slow addition) Cannizzaro_Products Ar'CH2OH + Ar'COOH (Cannizzaro Products) Grignard->Cannizzaro_Products Cannizzaro-type Reaction (Minimized at low temp) Aldehyde Ar'CHO (this compound) Aldehyde->Desired_Product Aldehyde->Wurtz_Product Aldehyde->Cannizzaro_Products

Caption: Competing reaction pathways in the Grignard reaction with this compound.

Issue 3: Protecting the Aldehyde Group

For particularly challenging cases where side reactions with the aldehyde are unavoidable, a protection strategy may be necessary.

Causality and Scientific Principles:

Protecting groups are temporary modifications of a functional group to prevent it from reacting under a given set of conditions. For aldehydes, a common protecting group is an acetal, which is stable to the strongly basic and nucleophilic conditions of a Grignard reaction but can be easily removed under acidic conditions.[13]

Experimental Protocol: Acetal Protection and Deprotection

  • Step 1: Protection of the Aldehyde

    • Dissolve this compound in a suitable solvent (e.g., toluene).

    • Add an excess of ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Work up the reaction by washing with a mild base (e.g., saturated sodium bicarbonate solution) and purify the resulting protected aldehyde.

  • Step 2: Grignard Reaction with the Protected Aldehyde

    • Perform the Grignard reaction as previously described using the protected 2-bromo-4,6-dichloro-1-(1,3-dioxolan-2-yl)benzene.

  • Step 3: Deprotection of the Acetal

    • After the Grignard reaction and workup, dissolve the crude product in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).

    • Stir the mixture at room temperature until deprotection is complete (monitor by TLC).

    • Neutralize the acid with a base and extract the final product.

Summary and Concluding Remarks

The Grignard reaction with this compound is a synthetically useful but challenging transformation. Success hinges on meticulous attention to anhydrous conditions, effective magnesium activation, and strategies to mitigate side reactions. By systematically addressing potential failure points, from reaction initiation to competing pathways, researchers can significantly improve the yield and purity of their desired products. When direct approaches fail, a protection group strategy offers a reliable alternative.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Quora. (2024, December 29). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Grignard reagents react with both aldehyde and ketone functional groups. How does their reaction.... Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Retrieved from [Link]

  • jOeCHEM. (2021, August 25). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Cannizzaro Reaction. Retrieved from [Link]

  • SciSpace. (2004, June). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Alkylation of Substituted Benzaldehyde on a Solid Matrix by Using Grignard Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]

  • Quora. (2019, July 24). How to synthesize a Grignard reagent starting from a multi carbon alkane?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 26). Why do orthoesters react with Grignard reagents, but acetals and ketals don't?. Retrieved from [Link]

Sources

Improving yield and purity of 2-Bromo-4,6-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-Bromo-4,6-dichlorobenzaldehyde. This technical support center provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to enhance reaction yield and product purity.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically involving the electrophilic bromination of 3,5-dichlorobenzaldehyde, presents several challenges, including slow reaction rates due to a deactivated aromatic ring and the formation of impurities. This guide provides a comprehensive resource for overcoming these obstacles. As Senior Application Scientists, we have consolidated field-proven insights and established chemical principles to ensure you can achieve reliable and high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common laboratory-scale synthesis is the electrophilic aromatic substitution (bromination) of 3,5-dichlorobenzaldehyde. The two chlorine atoms activate the C2 position (ortho- to both), directing the incoming bromine atom to the desired location, despite the deactivating effect of the aldehyde group. A Lewis acid catalyst is typically required to polarize the bromine and overcome the deactivation of the ring.

Q2: How can I monitor the progress of the bromination reaction?

A2: The reaction progress is best monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A co-spot of the starting material and the reaction mixture should be used on the TLC plate to accurately track the consumption of the starting material and the formation of the product. The product, being more halogenated, is typically less polar than the starting material.

Q3: What are the critical parameters to control for maximizing yield?

A3: The most critical parameters are:

  • Catalyst Choice and Stoichiometry: A suitable Lewis acid (e.g., FeCl₃, AlCl₃) is essential. The amount of catalyst must be optimized; too little results in an incomplete reaction, while too much can lead to side products or decomposition.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate, but excessive temperatures can promote the formation of impurities.[1] Temperature must be carefully controlled.

  • Stoichiometry of Bromine: Using a slight excess of bromine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess significantly increases the risk of over-bromination.

Q4: What are the best methods for purifying the crude product?

A4: A combination of techniques is often most effective.

  • Aqueous Workup: A thorough wash with a reducing agent solution (e.g., sodium bisulfite) is crucial to quench any unreacted bromine.

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be identified.

  • Column Chromatography: Silica gel chromatography is the most reliable method for separating the product from the starting material and any brominated isomers or other side products.[2][3]

Q5: How should this compound be stored?

A5: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon).[4][5] Benzaldehydes, in general, can be sensitive to air and light, leading to oxidation of the aldehyde group to a carboxylic acid.[5] Proper storage is critical to maintain its purity over time.

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow start_material Starting Material 3,5-Dichlorobenzaldehyde reaction Bromination Reaction Br₂, Lewis Acid Catalyst (e.g., FeCl₃) start_material->reaction workup Aqueous Workup Quench excess Br₂ (e.g., NaHSO₃ wash) reaction->workup extraction Solvent Extraction e.g., Dichloromethane workup->extraction purification Purification Silica Gel Chromatography or Recrystallization extraction->purification product {Final Product|this compound (Verify purity by NMR/GC)} purification->product

Caption: General workflow for synthesis and purification.

Troubleshooting Guide

Low yield and purity are common issues in this synthesis. This section provides a structured approach to diagnosing and solving these problems.

Problem Summary Table
Problem IDIssuePotential Cause(s)Recommended Solution(s)
P1 Low or No Conversion of Starting Material 1. Inactive or insufficient Lewis acid catalyst.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of reagents (e.g., wet solvent).1. Use fresh, anhydrous Lewis acid catalyst. Consider increasing catalyst loading incrementally.2. Gradually increase the reaction temperature while monitoring by TLC/GC.3. Extend the reaction time.[6]4. Ensure all solvents and reagents are anhydrous.
P2 Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high.2. Excessive amount of bromine used.3. Catalyst is too aggressive or used in excess.1. Lower the reaction temperature.2. Use no more than 1.1-1.2 equivalents of bromine. Consider slow, dropwise addition of the bromine solution.3. Screen different Lewis acids (e.g., FeCl₃ vs. AlCl₃) or reduce catalyst loading.
P3 Product is an Oil or Fails to Crystallize 1. Presence of significant impurities (e.g., starting material, side products).2. Incorrect recrystallization solvent or conditions.1. Purify the crude material via silica gel column chromatography before attempting recrystallization.2. Perform a systematic solvent screen for recrystallization. Consider a co-solvent system (e.g., hexane/ethyl acetate).
P4 Product Purity Decreases Over Time 1. Oxidation of the aldehyde to a carboxylic acid.2. Exposure to moisture or light.1. Store the purified product under an inert atmosphere (N₂ or Ar).[4]2. Store in an amber vial in a cool, dark, and dry place.[5][7]
Troubleshooting Logic Flow

If your reaction is not performing as expected, use the following decision tree to diagnose the issue.

Troubleshooting_Flow start Reaction Complete? check_tlc Analyze Crude by TLC/GC start->check_tlc Yes solve_conversion Action: See Problem P1 - Increase Temp/Time - Check Catalyst start->solve_conversion No sm_present Significant Starting Material Remains? check_tlc->sm_present byproducts Multiple Side Products Formed? sm_present->byproducts No sm_present->solve_conversion Yes solve_selectivity Action: See Problem P2 - Lower Temperature - Reduce Br₂ Stoich. byproducts->solve_selectivity Yes proceed Proceed to Workup & Purification byproducts->proceed No end Success proceed->end

Caption: A decision tree for troubleshooting common reaction issues.

Detailed Experimental Protocols

Disclaimer: These procedures should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the bromination of deactivated aromatic compounds.[1][8]

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,5-dichlorobenzaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃) (0.1-0.3 eq) to the stirred solution.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture at room temperature over 30-60 minutes.

  • Reaction: After the addition is complete, gently heat the mixture to reflux (typically 40-80°C, depending on the solvent) and monitor the reaction progress by TLC or GC. The reaction may take several hours to reach completion.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into an ice-cold, stirred aqueous solution of 10% sodium bisulfite (NaHSO₃) to quench any unreacted bromine. Stir until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification by Silica Gel Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 100% hexanes).

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, starting with low polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. The product (this compound) will elute after any non-polar impurities but before the more polar starting material (3,5-dichlorobenzaldehyde).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a solid.[9]

References

  • WIPO Patentscope. (2020). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • Google Patents. (2013). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Google Patents. (2017).
  • Google Patents. (1982). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
  • Organic Syntheses. m-CHLOROPHENYLMETHYLCARBINOL. [Link]

  • Semantic Scholar. (2018). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. [Link]

  • Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]

  • ResearchGate. (2009). 2,4-Dichlorobenzaldehyde. [Link]

  • PubChem. 2,6-Dichlorobenzaldehyde. [Link]

  • Google Patents. (2017). CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde.
  • Appchem. This compound. [Link]

  • ResearchGate. (2010). Crystal structure of 2,6-dichlorobenzaldehyde, C7H4Cl2O. [Link]

  • Googleapis.com. United States Patent (19). [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Bromo-4,6-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Professionals in Drug Development

This guide provides an in-depth technical comparison of potential synthetic routes to 2-Bromo-4,6-dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presented methodologies are critically evaluated to assist researchers in making informed decisions for their synthetic strategies, considering factors such as yield, scalability, and reagent accessibility.

Introduction to this compound

This compound is a polysubstituted aromatic aldehyde whose structural complexity makes it a valuable building block in organic synthesis. The specific arrangement of its electron-withdrawing halogen substituents and the reactive aldehyde functionality allows for diverse chemical transformations, leading to the construction of complex molecular architectures. Its derivatives have been explored for their potential biological activities, making efficient and reliable synthetic access to this compound a significant area of interest. This guide will compare three plausible synthetic strategies: a Sandmeyer-type reaction from a substituted aniline, formylation of a pre-functionalized benzene ring, and a directed bromination approach.

Route 1: The Sandmeyer-Type Reaction from 2-Bromo-4,6-dichloroaniline

This route is a classic and often reliable method for the introduction of a formyl group onto an aromatic ring via a diazonium salt intermediate. The synthesis begins with the preparation of the requisite aniline precursor, 2-bromo-4,6-dichloroaniline, followed by its conversion to the target aldehyde.

Synthesis of the Precursor: 2-Bromo-4,6-dichloroaniline

A plausible route to 2-bromo-4,6-dichloroaniline starts from a more readily available substituted aniline, such as 4-bromoaniline. The synthesis involves the protection of the amine, followed by selective chlorination and subsequent deprotection.

4-Bromoaniline 4-Bromoaniline 4-Bromoacetanilide 4-Bromoacetanilide 4-Bromoaniline->4-Bromoacetanilide Acetic Anhydride 2,6-Dichloro-4-bromoacetanilide 2,6-Dichloro-4-bromoacetanilide 4-Bromoacetanilide->2,6-Dichloro-4-bromoacetanilide Chlorine 2-Bromo-4,6-dichloroaniline 2-Bromo-4,6-dichloroaniline 2,6-Dichloro-4-bromoacetanilide->2-Bromo-4,6-dichloroaniline Hydrolysis (Acid or Base)

Caption: Synthesis of 2-Bromo-4,6-dichloroaniline.

The initial acetylation of 4-bromoaniline protects the amino group and directs the subsequent chlorination to the ortho positions. The hydrolysis of the resulting acetanilide then furnishes the desired 2-bromo-4,6-dichloroaniline[1].

Conversion to this compound

The Sandmeyer-type reaction for the conversion of an arylamine to a benzaldehyde is a well-established transformation.[2][3] The process involves the diazotization of 2-bromo-4,6-dichloroaniline, followed by a copper-catalyzed reaction with a formaldoxime equivalent.

2-Bromo-4,6-dichloroaniline 2-Bromo-4,6-dichloroaniline Diazonium Salt Diazonium Salt 2-Bromo-4,6-dichloroaniline->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound Formaldoxime, CuSO4

Caption: Sandmeyer-type reaction to the target aldehyde.

This method offers a direct way to introduce the aldehyde functionality at the position of the former amino group.

Route 2: Formylation of 1-Bromo-3,5-dichlorobenzene

This approach involves the synthesis of a benzene ring with the desired halogen substitution pattern, followed by the introduction of the aldehyde group through a formylation reaction.

Synthesis of the Precursor: 1-Bromo-3,5-dichlorobenzene

1-Bromo-3,5-dichlorobenzene can be synthesized via several methods, including the Sandmeyer reaction of 3,5-dichloroaniline.[4]

3,5-Dichloroaniline 3,5-Dichloroaniline Diazonium Salt Diazonium Salt 3,5-Dichloroaniline->Diazonium Salt NaNO2, HBr 1-Bromo-3,5-dichlorobenzene 1-Bromo-3,5-dichlorobenzene Diazonium Salt->1-Bromo-3,5-dichlorobenzene CuBr

Caption: Synthesis of 1-Bromo-3,5-dichlorobenzene.

Alternatively, patents describe its production from acetanilide through a series of chlorination, deacetylation, bromination, and deamination steps.[5] Another patented process involves the isomerization of other monobromodichlorobenzene isomers in the presence of an aluminum halide catalyst.[6]

Formylation of 1-Bromo-3,5-dichlorobenzene

The introduction of a formyl group onto the 1-bromo-3,5-dichlorobenzene ring can be attempted through classic formylation reactions such as the Vilsmeier-Haack or Gattermann-Koch reactions.

cluster_0 Vilsmeier-Haack cluster_1 Gattermann-Koch 1-Bromo-3,5-dichlorobenzene 1-Bromo-3,5-dichlorobenzene This compound This compound 1-Bromo-3,5-dichlorobenzene->this compound DMF, POCl3 1-Bromo-3,5-dichlorobenzene_2 1-Bromo-3,5-dichlorobenzene 2-Bromo-4,6-dichlorobenzaldehyde_2 This compound 1-Bromo-3,5-dichlorobenzene_2->2-Bromo-4,6-dichlorobenzaldehyde_2 CO, HCl, AlCl3/CuCl

Caption: Potential formylation routes of 1-Bromo-3,5-dichlorobenzene.

It is important to note that the benzene ring in 1-bromo-3,5-dichlorobenzene is highly deactivated due to the presence of three electron-withdrawing halogen substituents. This deactivation can significantly hinder electrophilic aromatic substitution reactions like formylation, potentially leading to low yields or requiring harsh reaction conditions.[7][8][9][10]

Route 3: Directed ortho-Bromination of 4,6-dichlorobenzaldehyde

This strategy involves starting with a dichlorobenzaldehyde and introducing the bromine atom at the desired position through a directed process. Direct electrophilic bromination of 4,6-dichlorobenzaldehyde is expected to be unselective. Therefore, a protecting group strategy is proposed.

Proposed Synthetic Sequence

The aldehyde functionality of 4,6-dichlorobenzaldehyde would first be protected, for instance, as a dimethyl acetal. This protected intermediate could then undergo directed ortho-lithiation followed by bromination. Finally, deprotection of the acetal would yield the target aldehyde.

4,6-Dichlorobenzaldehyde 4,6-Dichlorobenzaldehyde Protected Aldehyde Protected Aldehyde 4,6-Dichlorobenzaldehyde->Protected Aldehyde Methanol, Acid catalyst ortho-Lithiated Intermediate ortho-Lithiated Intermediate Protected Aldehyde->ortho-Lithiated Intermediate n-BuLi Protected Product Protected Product ortho-Lithiated Intermediate->Protected Product Br2 or other bromine source This compound This compound Protected Product->this compound Acidic Hydrolysis

Caption: Proposed directed ortho-bromination route.

The success of this route hinges on the efficiency of the directed ortho-lithiation step, which can be influenced by the nature of the protecting group and the reaction conditions.

Comparison of Synthetic Routes

FeatureRoute 1: Sandmeyer-Type ReactionRoute 2: FormylationRoute 3: Directed ortho-Bromination
Plausibility High, based on analogous procedures.Moderate, potential for low yield due to deactivated substrate.Moderate, multi-step and requires careful optimization of the lithiation step.
Number of Steps Multiple steps for precursor synthesis, then two for the final conversion.Multiple steps for precursor synthesis, then one for formylation.At least three steps from the dichlorobenzaldehyde.
Key Challenges Handling of diazonium salts, which can be unstable.Overcoming the deactivation of the aromatic ring for formylation.Achieving high regioselectivity in the lithiation and bromination steps.
Potential Yield Likely to be moderate to good based on similar reactions.Potentially low due to the deactivated substrate.Highly dependent on the efficiency of each step.
Scalability Generally scalable, with appropriate safety precautions for diazotization.May be challenging to scale due to potentially harsh formylation conditions.Lithiation reactions can be challenging to scale up.
Reagent Availability Starting anilines and Sandmeyer reagents are generally available.1-Bromo-3,5-dichlorobenzene is commercially available, but can be expensive. Formylation reagents are common.4,6-Dichlorobenzaldehyde is a common starting material. Organolithium reagents require careful handling.

Experimental Protocols

Route 1: Sandmeyer-Type Reaction (Proposed Protocol)

Step 1: Diazotization of 2-Bromo-4,6-dichloroaniline

In a flask equipped with a stirrer and a thermometer, suspend 2-bromo-4,6-dichloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

Step 2: Preparation of this compound

In a separate flask, prepare a solution of formaldoxime from paraformaldehyde and hydroxylamine hydrochloride. Add a solution of copper(II) sulfate to the formaldoxime solution. To this mixture, add the previously prepared cold diazonium salt solution dropwise, keeping the temperature between 10-15 °C. After the addition, stir for several hours at room temperature. The product can then be isolated by steam distillation or solvent extraction.

Route 2: Vilsmeier-Haack Formylation (Hypothetical Protocol)

To a solution of 1-bromo-3,5-dichlorobenzene in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C. After the addition, the reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) for several hours. The reaction is then quenched by pouring it onto ice, followed by hydrolysis to yield the crude aldehyde. Purification would likely involve column chromatography.

Route 3: Directed ortho-Bromination (Hypothetical Protocol)

Step 1: Protection of 4,6-dichlorobenzaldehyde

Dissolve 4,6-dichlorobenzaldehyde in methanol and add a catalytic amount of a strong acid (e.g., HCl). Reflux the mixture for several hours to form the dimethyl acetal.

Step 2: Directed ortho-Bromination

Dissolve the protected aldehyde in an anhydrous ether solvent (e.g., THF) and cool to -78 °C. Add a solution of n-butyllithium dropwise and stir for a period to allow for ortho-lithiation. Then, add a solution of a bromine source (e.g., 1,2-dibromoethane) to the reaction mixture.

Step 3: Deprotection

Quench the reaction and perform an aqueous workup. The crude protected product is then subjected to acidic hydrolysis to regenerate the aldehyde functionality.

Conclusion

The Sandmeyer-type reaction (Route 1) appears to be the most promising and reliable synthetic route to this compound based on existing literature for analogous transformations. While the formylation of 1-bromo-3,5-dichlorobenzene (Route 2) is more direct in its final step, the highly deactivated nature of the starting material presents a significant challenge. The directed ortho-bromination (Route 3) is a plausible but more complex multi-step approach that would require significant optimization. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the tolerance for potentially low-yielding steps.

References

  • Process for producing 1-bromo-3,5-dichlorobenzene. US4347390A.
  • Process for the preparation of 1-bromo-3,5-dichlorobenzene. EP0046859A1.
  • Process for the preparation of 2,6-dichloro-4-bromoanilides. EP0727412A2.
  • Process for the preparation of 2,6-dichloro-4-bromoanilides. EP0727412B1.
  • Preparation method of 2, 6-dichlorobenzaldehyde. CN103396301A.
  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • m-CHLOROPHENYLMETHYLCARBINOL. Organic Syntheses Procedure. Available at: [Link]

  • 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses Procedure. Available at: [Link]

  • Gattermann Koch Reaction Mechanism. BYJU'S. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Sandmeyer reaction. Available at: [Link]

  • Gattermann reaction. L.S.College, Muzaffarpur.
  • Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis.
  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. US5068392A.
  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Process For Preparation Of 3, 5 Dichloroaniline. Quick Company.
  • the new variant of the sandmeyer modification reaction by in-situ generated formaldehyde: semi-synthesis of vanillin
  • 2,4-Dichlorobenzaldehyde.
  • Synthesis routes of 1-Bromo-3,5-dichlorobenzene. Benchchem.
  • Preparation of 2,6-dichlorobenzaldehyde. PrepChem.com.
  • Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Working with Hazardous Chemicals.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-4,6-dichlorobenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 2-Bromo-4,6-dichlorobenzaldehyde has established itself as a valuable intermediate, offering a handle for further functionalization through its aldehyde group and a site for cross-coupling reactions at the ortho-bromo position. However, the efficiency of a synthetic route can often be enhanced by considering alternative reagents that may offer improved reactivity, selectivity, or cost-effectiveness. This guide provides an in-depth comparison of this compound with its chloro, iodo, and triflate analogs, supported by established chemical principles and illustrative experimental data to inform your selection process.

Core Principles of Reactivity: A Mechanistic Overview

The choice between a bromo, chloro, iodo, or triflate leaving group on the 2-position of 4,6-dichlorobenzaldehyde fundamentally dictates its reactivity profile in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNA r).

Palladium-Catalyzed Cross-Coupling Reactions: In transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen or carbon-triflate bond. The generally accepted reactivity trend for halogens in this step is I > Br > Cl .[1][2] This is attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group, making the C-I bond the easiest to cleave. Aryl triflates (C-OTf) are also highly reactive leaving groups in these transformations.

Nucleophilic Aromatic Substitution (SNA r): In contrast, the reactivity order is often reversed in SNA r reactions. The rate of these reactions is typically dependent on the electronegativity of the leaving group and its ability to stabilize the negative charge in the Meisenheimer intermediate. Consequently, the reactivity trend is generally Cl > Br > I .

This guide will now delve into a comparative analysis of these reagents in key synthetic transformations, providing experimental context where available.

Comparative Performance in Key Synthetic Transformations

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The reactivity of the 2-halo-4,6-dichlorobenzaldehyde derivative is a critical parameter for achieving high yields under mild conditions.

Based on the principles of oxidative addition, we can predict the following reactivity order: 2-Iodo-4,6-dichlorobenzaldehyde > this compound > 2-Chloro-4,6-dichlorobenzaldehyde. While direct side-by-side comparative studies on this specific scaffold are not abundant in the literature, data from analogous systems strongly support this trend. For instance, in the coupling of 2-halopyridines, the bromo derivative consistently provides higher yields in shorter reaction times and under milder conditions than the chloro analog.[3]

Illustrative Data for Suzuki-Miyaura Coupling of 2-Halopyridine Analogs:

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O904~90
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11012~75

This data is representative and compiled from typical results for similar substrates.[2]

The higher reactivity of the bromo and iodo analogs allows for the use of less active palladium catalysts and milder bases, which can be advantageous when working with sensitive functional groups. Conversely, the less reactive chloro-analog often requires more sophisticated and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), to achieve comparable yields.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Aryl Halide (1 eq) Boronic Acid (1.2 eq) Pd Catalyst (1-5 mol%) Base (2-3 eq) solvent Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent Dissolve reaction Inert Atmosphere (N₂/Ar) Heat (80-110 °C) Stir (4-24 h) solvent->reaction React workup Aqueous Workup Extraction reaction->workup Quench & Extract purification Column Chromatography workup->purification Purify product Purified Biaryl Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency.

The expected reactivity trend remains I > Br > Cl . This is again supported by studies on analogous heterocyclic systems. For example, the amination of 2-bromopyridine derivatives generally proceeds under milder conditions and with higher yields compared to their 2-chloro counterparts.[4]

Illustrative Data for Buchwald-Hartwig Amination of 2-Halopyridine Analogs:

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOt-BuToluene8060
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH110~80

This data is representative and compiled from typical results for similar substrates.[2][4]

The choice of base is also critical in Buchwald-Hartwig aminations, especially given the presence of the aldehyde functionality in the target scaffold, which can be sensitive to strong bases. While strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), or even organic bases like DBU, may be necessary to avoid side reactions.[4]

Reaction Scheme: Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_conditions Conditions A Ar-X E Ar-NR₂ A->E B R₂NH B->E C Pd Catalyst, Ligand C->E D Base D->E

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Olefination of the Aldehyde

The aldehyde functionality of this compound and its analogs is a versatile handle for chain extension via olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most common methods for converting aldehydes to alkenes.

In these reactions, the nature of the halogen at the 2-position is not expected to have a significant direct impact on the reactivity of the aldehyde itself. The electronic effects of the halogens are primarily transmitted through the aromatic ring and are generally moderate. Therefore, 2-bromo-, 2-chloro-, and 2-iodo-4,6-dichlorobenzaldehyde are all expected to be viable substrates for these transformations.

The key difference when considering these reagents in the context of a larger synthetic plan is the potential for chemoselectivity. For example, if a subsequent cross-coupling reaction is planned, starting with the more reactive iodo- or bromo-derivatives would be advantageous.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Phosphonate Anion Formation: To a solution of the appropriate phosphonate ester (1.1 eq) in an anhydrous solvent (e.g., THF) at 0 °C, add a strong base (e.g., NaH, 1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reaction with Aldehyde: Cool the reaction mixture to 0 °C and add a solution of the 2-halo-4,6-dichlorobenzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

The HWE reaction, particularly with stabilized ylides, generally provides the (E)-alkene as the major product with high selectivity.[3][5]

Alternative Reagents: A Summary and Comparison

ReagentKey AdvantagesKey DisadvantagesTypical Applications
This compound Good balance of reactivity and stability. Widely commercially available.May require more forcing conditions than the iodo-analog for cross-coupling.General purpose intermediate for a wide range of cross-coupling and olefination reactions.
2-Chloro-4,6-dichlorobenzaldehyde More cost-effective for large-scale synthesis. More reactive in SNA r reactions.Less reactive in palladium-catalyzed cross-coupling, often requiring specialized catalysts and harsher conditions.Preferred for large-scale manufacturing where cost is a primary driver and for SNA r reactions.
2-Iodo-4,6-dichlorobenzaldehyde Highest reactivity in palladium-catalyzed cross-coupling, allowing for milder reaction conditions.Generally more expensive and potentially less stable than the bromo- and chloro-analogs.Ideal for laboratory-scale synthesis of complex molecules where high reactivity and mild conditions are crucial.
2-Triflyloxy-4,6-dichlorobenzaldehyde Highly reactive in cross-coupling reactions, comparable to or exceeding the iodo-analog.Often requires synthesis from the corresponding phenol, adding a step to the sequence. Can be less stable than halo-analogs.Useful in cases where the corresponding iodo- or bromo-compounds are difficult to prepare or show poor reactivity.

Conclusion and Recommendations

The selection of the optimal reagent for your synthesis depends on a careful consideration of the specific reaction, the desired scale, and economic factors.

  • For maximum reactivity in palladium-catalyzed cross-coupling reactions , particularly on a laboratory scale where mild conditions are paramount, 2-Iodo-4,6-dichlorobenzaldehyde is the superior choice.

  • This compound offers a versatile and balanced option , providing good reactivity in cross-coupling reactions while being more stable and cost-effective than the iodo analog. It is an excellent starting point for most synthetic explorations.

  • 2-Chloro-4,6-dichlorobenzaldehyde becomes the reagent of choice for large-scale manufacturing where cost is a significant driver, provided that a robust catalytic system can be developed to overcome its lower reactivity. It is also the preferred reagent for nucleophilic aromatic substitution at the 2-position.

  • Aryl triflates should be considered when other halides fail or when their unique reactivity profile is advantageous for a specific transformation.

By understanding the underlying principles of reactivity and considering the practical aspects of your synthetic goals, you can make an informed decision on the most suitable reagent, ultimately leading to a more efficient and successful synthesis.

References

  • Anderson, K. W., & Handy, S. T. (2010). Efficient Synthesis of Di- and Triarylated Pyrimidines via Regioselective, Sequential, Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(15), 5089–5092.
  • Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russell, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth–Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440.
  • Fors, B. P., & Buchwald, S. L. (2010). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 132(43), 15241–15243.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Oldenhuis, N. J., Dong, J., & MacMillan, D. W. C. (2013). A General Method for the Suzuki–Miyaura Cross-Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society, 135(35), 12942–12945.
  • Liu, Z., & Larock, R. C. (2007).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]

  • Royal Society of Chemistry. (2024). Diaryl hypervalent bromines and chlorines: synthesis, structures and reactivities. [Link]

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ResearchGate. (n.d.). Selectivity of Br/Cl, Br/OTf, and Cl/OTf coupling with different zinc reagents. Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]

  • ResearchGate. (2006). 2,4-Dichlorobenzaldehyde. [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. [Link]

  • Reddit. (2020). Better Leaving Group: Bromide VS Chloride. [Link]

  • ResearchGate. (2020). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. [Link]

  • ResearchGate. (2014). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. [Link]

  • Research With Rutgers. (2003). A comparative study of base-free arylcopper reagents for the transfer of aryl groups to boron halides. [Link]

  • Google Patents. (2013). Preparation method of 2, 6-dichlorobenzaldehyde.
  • Organic Syntheses. (n.d.). C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of. [Link]

  • ResearchGate. (2006). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • ResearchGate. (2014). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • ACS Publications. (2012). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • NIH. (2011). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. [Link]

  • NIH. (2019). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

Sources

Navigating the Bioactive Landscape of Halogenated Benzaldehydes: A Comparative Guide to the Derivatives of 2-Bromo-4,6-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the potential biological activities of derivatives of the synthetic aromatic aldehyde, 2-Bromo-4,6-dichlorobenzaldehyde. While direct experimental data on the biological functions of this specific compound's derivatives are limited in publicly accessible literature, this document leverages extensive research on structurally analogous halogenated benzaldehydes to offer a predictive comparison and a framework for future investigation. By examining the well-established antimicrobial and anticancer properties of similar Schiff base and hydrazone derivatives, we can extrapolate potential therapeutic avenues and outline the experimental methodologies required for their validation.

The Core Moiety: Understanding this compound

This compound is a tri-substituted benzaldehyde with the chemical formula C₇H₃BrCl₂O. The presence of three halogen atoms (one bromine and two chlorine) on the benzene ring, coupled with the reactive aldehyde group, makes it an attractive scaffold for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the halogens is anticipated to influence the physicochemical properties and, consequently, the biological activity of its derivatives.

A Tale of Two Derivatives: Schiff Bases and Hydrazones

The aldehyde functional group of this compound serves as a prime reaction site for the synthesis of various derivatives. Among the most explored in medicinal chemistry are Schiff bases and hydrazones, which have consistently demonstrated a broad spectrum of biological activities.

  • Schiff Bases: Formed by the condensation reaction of an aldehyde with a primary amine, Schiff bases (containing the R-CH=N-R' imine group) are versatile ligands that can coordinate with metal ions to form stable complexes. This chelation is often cited as a mechanism for their enhanced biological activity.[1]

  • Hydrazones: Resulting from the reaction of an aldehyde with a hydrazine, hydrazones (possessing the R-CH=N-NH-R' structure) are another class of compounds with significant pharmacological potential, particularly in the realms of anticancer and antimicrobial research.[2]

Comparative Biological Activities: Insights from Analogs

In the absence of direct data for this compound derivatives, we turn to its close structural relatives to build a comparative framework. The following sections detail the observed antimicrobial and anticancer activities of Schiff base and hydrazone derivatives of other halogenated benzaldehydes.

Antimicrobial Efficacy

Schiff bases and their metal complexes derived from halogenated aldehydes have shown promising activity against a range of pathogenic bacteria and fungi.[3][4][5] The imine group in Schiff bases is considered crucial for their antimicrobial action.

Table 1: Comparative Antimicrobial Activity of Halogenated Benzaldehyde Schiff Base Derivatives

Derivative ClassTest Organism(s)Observed Activity (MIC/Zone of Inhibition)Reference
Schiff bases of 5-chloro-salicylaldehydeBacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, Candida albicans, Trichophyton rubrumMIC values reported, with (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol showing significant activity.[6]
Schiff bases of 4,6-difluoro-2-amino benzothiazole with 5-bromo-2-hydroxy benzaldehydeS. Aureus, B. Subtilis, S. Marcescens, E. Coli, Rhizopus sp., A. NigerAll synthesized Schiff bases showed higher antimicrobial activity; specific MIC values determined.[4]
Metal complexes of (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazideChlamydia trachomatis, Bacillus subtilis, Nosocomiicoccus ampullae, Escherichia coliPalladium(II) and Nickel(II) complexes showed advanced microbial action.[7][8]

The general observation is that the presence of electron-withdrawing halogen atoms on the aromatic ring can enhance the antimicrobial potential of these compounds. Furthermore, chelation with metal ions often leads to a significant increase in activity compared to the free Schiff base ligand.[9]

Anticancer Potential

Hydrazone derivatives of various aromatic aldehydes are well-documented for their cytotoxic effects against several cancer cell lines.[10][11] The mechanism of action is often attributed to their ability to interfere with cellular processes crucial for cancer cell proliferation.

Table 2: Comparative Anticancer Activity of Halogenated Benzaldehyde Hydrazone Derivatives

Derivative ClassCancer Cell Line(s)Observed Activity (IC50/GI50)Reference
Hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carbohydrazideOvarian cancer cell line (OVCAR)2,6-Dimethyl-N'-(2-hydroxyphenylmethylidene)imidazo[2,1-b][1][2][3]thiadiazole-5-carbohydrazide (3c) showed a log10GI50 value of -5.51.[12]
2-Hydrazone-bridged benzothiazole derivativesPancreatic adenocarcinoma (Capan-1), Non-small cell lung cancer (NCI-H460)6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative 38 exhibited IC50 values of 0.6 µM and 0.9 µM, respectively.[13]
Dimethoxy derivatives of salicylaldehyde benzoylhydrazoneLeukemic cell linesPotent activity at low micro- and nanomolar concentrations.[11]

These findings suggest that hydrazone derivatives of this compound could be promising candidates for anticancer drug discovery. The specific substitution pattern on the hydrazone moiety plays a critical role in determining the potency and selectivity of the anticancer activity.

Experimental Corner: Protocols for Synthesis and Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of Schiff base and hydrazone derivatives and their subsequent biological evaluation. These protocols are based on established methods reported for analogous compounds.

Synthesis of Schiff Base and Hydrazone Derivatives

The synthesis of these derivatives typically involves a straightforward condensation reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A This compound C Solvent (e.g., Ethanol) Reflux with catalytic acid (e.g., Acetic Acid) A->C B Primary Amine (for Schiff Base) or Hydrazine (for Hydrazone) B->C D Schiff Base or Hydrazone Derivative C->D

Caption: General workflow for the synthesis of Schiff base or hydrazone derivatives.

Protocol 4.1.1: Synthesis of a Schiff Base Derivative

  • Dissolution: Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add 1 mmol of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 4.1.2: Synthesis of a Hydrazone Derivative

The protocol is similar to that of the Schiff base synthesis, with the primary amine being replaced by a hydrazine derivative.

In Vitro Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the agar well diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Screening_Workflow A Prepare microbial cultures (e.g., S. aureus, E. coli) B Prepare agar plates A->B C Create wells in the agar B->C D Add test compound solutions to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

Caption: Workflow for antimicrobial screening using the agar well diffusion method.

Protocol 4.2.1: Agar Well Diffusion Method

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Aseptically swab the surface of the agar plates with a standardized inoculum of the test microorganism.

  • Well Creation: Punch wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.

In Vitro Anticancer Activity Screening

The cytotoxic activity of the synthesized compounds against cancer cell lines can be assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol 4.3.1: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights and Future Directions

The biological activity of Schiff bases and hydrazones is often linked to their ability to chelate metal ions, which can then interfere with cellular processes. For instance, metal complexes can bind to DNA and inhibit its replication, or they can generate reactive oxygen species that induce apoptosis.

Proposed_Mechanism cluster_compound Bioactive Derivative cluster_cellular_targets Cellular Interactions cluster_outcome Biological Effect Compound Schiff Base / Hydrazone Derivative Target1 DNA Binding & Replication Inhibition Compound->Target1 Target2 Enzyme Inhibition Compound->Target2 Target3 ROS Generation Compound->Target3 Outcome Cell Death / Growth Inhibition Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Proposed mechanisms of action for bioactive derivatives.

Future research should focus on the synthesis and rigorous biological evaluation of a library of Schiff base and hydrazone derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for enhanced activity and selectivity. Promising lead compounds should then be subjected to more in-depth mechanistic studies to elucidate their precise mode of action.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently scarce, the extensive body of research on analogous halogenated benzaldehydes provides a strong rationale for their investigation. The Schiff base and hydrazone derivatives of this core moiety are predicted to exhibit significant antimicrobial and anticancer properties. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of these novel compounds, potentially leading to the discovery of new therapeutic agents.

References

  • Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. (2024). NIH. [Link]

  • In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes. (2020). ResearchGate. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). MDPI. [Link]

  • An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. (2021). Springer. [Link]

  • Design, synthesis, and biological evaluation of novel CDK4/6 and BRD4 dual inhibitors for treatment of KRAS-mutant NSCLC. (2025). ResearchGate. [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2009). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,4-Pentadien-3-one Derivatives Containing a Sulfonamide Moiety. (2022). PubMed. [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (2023). PMC. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Trend in Scientific Research and Development. [Link]

  • Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. (2012). European Journal of Chemistry. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2021). MDPI. [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2015). Arabian Journal of Chemistry. [Link]

  • Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. (2021). ResearchGate. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2023). MDPI. [Link]

  • Exploring Recent Advancements in Schiff Base Chemistry. (2023). SciSpace. [Link]

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. (2021). IDEAS/RePEc. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2014). MDPI. [Link]

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. (2020). SciRP.org. [Link]

  • Novel Neplanocin A Derivatives as Selective Inhibitors of Hepatitis B Virus with a Unique Mechanism of Action. (2015). ResearchGate. [Link]

  • The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. (2023). Indian Journal of Chemistry. [Link]

  • Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carbohydrazide. (2003). PubMed. [Link]

  • Study of Metal Complexes with Schiff Base Derived from 2-Amino-4, 6-dimethylbenzothiazole and Pyrrole-2- aldehyde. (2015). ResearchGate. [Link]

  • Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. (2021). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Thin-Layer Chromatography (TLC) for Monitoring Reactions of 2-Bromo-4,6-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in pharmaceutical and materials science, the precise monitoring of reaction progress is paramount. For reactions involving substituted aromatic aldehydes like 2-Bromo-4,6-dichlorobenzaldehyde, a versatile intermediate in organic synthesis, Thin-Layer Chromatography (TLC) emerges as an indispensable analytical tool. This guide provides an in-depth, experience-driven protocol for utilizing TLC to monitor reactions of this compound, comparing its performance with other common analytical techniques, and offering the practical insights needed to ensure reliable and reproducible results.

The Principle of TLC in the Context of Reaction Monitoring

Thin-Layer Chromatography is a form of liquid chromatography where the stationary phase is a thin layer of an adsorbent material, typically silica gel, coated onto an inert backing like glass or aluminum.[1][2][3] The separation of components in a mixture is based on their differential partitioning between the stationary phase and a liquid mobile phase that moves up the plate via capillary action.[4]

In the context of a chemical reaction, we can track its progress by observing the disappearance of the starting material spot and the appearance of the product spot(s) on the TLC plate over time.[5] The key to a successful TLC analysis lies in the polarity difference between the reactants and products. For instance, in a typical reduction of this compound to its corresponding alcohol, the product (an alcohol) is more polar than the starting material (an aldehyde). This difference in polarity is the foundation of their separation on a TLC plate.

The extent of a compound's migration up the plate is quantified by its Retention Factor (Rf) . The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][6]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A lower Rf value indicates a more polar compound that adheres more strongly to the polar stationary phase (silica gel), while a higher Rf value signifies a less polar compound that is more soluble in the mobile phase and travels further up the plate.[3]

Experimental Protocol: Monitoring the Reduction of this compound

This protocol details the monitoring of a representative reaction: the reduction of this compound to (2-Bromo-4,6-dichlorophenyl)methanol. The causality behind each step is explained to ensure a deep understanding of the methodology.

Materials and Reagents
  • Stationary Phase: Silica gel 60 F254 TLC plates (the "F254" indicates a fluorescent indicator that allows for visualization under 254 nm UV light).[7]

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. A good starting ratio is 4:1 (Hexane:Ethyl Acetate).[8][9] This combination offers a good polarity range for separating the moderately polar aldehyde from the more polar alcohol product.

  • Reactants: this compound (starting material), a reducing agent (e.g., sodium borohydride), and an appropriate solvent for the reaction (e.g., methanol or ethanol).

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • Pencil

    • Ruler

    • UV lamp (254 nm)

    • Iodine chamber or other staining reagents (e.g., potassium permanganate stain) as a secondary visualization method.[10][11]

Step-by-Step Methodology
  • Preparation of the Developing Chamber: Pour the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Close the lid and allow the chamber to saturate for 5-10 minutes.

    • Scientific Rationale: Saturating the chamber with solvent vapors ensures that the mobile phase moves up the plate primarily by capillary action and not by evaporation and recondensation, which would lead to inconsistent Rf values and poor separation.

  • Preparation of the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three equally spaced points on this line for spotting.

    • Scientific Rationale: The baseline must be above the solvent level in the chamber to prevent the spotted samples from dissolving directly into the solvent pool.[1] A pencil is used because graphite is inert and will not move with the solvent; ink from a pen would chromatograph.

  • Sample Spotting (The Co-spot is Key):

    • Lane 1 (Reference): Using a capillary tube, spot a dilute solution of the starting material, this compound, on the leftmost mark.

    • Lane 2 (Co-spot): On the middle mark, first spot the starting material as in Lane 1. Then, without letting the spot enlarge too much, spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture): On the rightmost mark, spot a sample taken directly from your reaction vessel.

    • Scientific Rationale: The co-spot (Lane 2) is a self-validating system.[12] It confirms the identity of the starting material spot in the reaction mixture lane. If the starting material is still present, the spot in Lane 3 at the same height as Lane 1 will merge with the reference spot in Lane 2. This is crucial for avoiding misinterpretation, especially if the product and reactant Rf values are close.

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber with the lid and allow the solvent to ascend the plate.[1]

    • Scientific Rationale: The mobile phase moves up the stationary phase by capillary action, carrying the sample components with it at different rates based on their polarity.

  • Marking the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[1]

    • Scientific Rationale: The solvent front is necessary for the accurate calculation of Rf values. It will evaporate quickly, so marking it immediately is essential.

  • Visualization:

    • Primary Method (UV Light): Allow the plate to dry completely. Then, view it under a 254 nm UV lamp.[10] The aromatic rings of the starting material and product will absorb the UV light, appearing as dark spots against the green fluorescent background of the plate.[2] Gently circle the visible spots with a pencil.

    • Secondary Method (Staining): If spots are faint or for confirmation, place the plate in an iodine chamber. Iodine vapor will form colored complexes with the organic compounds, making them visible as brownish spots.[10][11] Alternatively, a potassium permanganate stain can be used, which reacts with oxidizable groups like aldehydes and alcohols.

    • Scientific Rationale: Multiple visualization methods provide a more complete picture. UV is non-destructive, so it should always be the first method used.[10] Stains are destructive but can reveal compounds that are not UV-active.

Data Interpretation

By analyzing the TLC plate at different time points, you can effectively monitor the reaction's progress:

  • Time = 0: You will see a single spot in the reaction mixture lane (Lane 3) that corresponds to the starting material (same Rf as Lane 1).

  • Intermediate Time: A new, more polar spot (lower Rf) corresponding to the alcohol product will appear in Lane 3. The spot for the starting material will diminish in intensity.

  • Reaction Completion: The starting material spot in Lane 3 will have completely disappeared, and only the product spot will be visible.

Workflow for TLC Reaction Monitoring

The following diagram illustrates the logical flow of the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Saturate TLC Chamber with Mobile Phase prep_plate Prepare & Mark TLC Plate prep_chamber->prep_plate sample_rxn Withdraw Aliquot from Reaction spot_lanes Spot Lanes: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) sample_rxn->spot_lanes develop Develop Plate in Chamber spot_lanes->develop mark_front Remove & Mark Solvent Front develop->mark_front visualize Visualize Spots (UV, then Stain) mark_front->visualize calc_rf Calculate Rf Values for All Spots visualize->calc_rf interpret Interpret Results: - SM Disappearance - Product Appearance calc_rf->interpret decision Make Decision: Continue, Work-up, or Stop Reaction interpret->decision

Caption: Workflow for monitoring a chemical reaction using TLC.

Comparative Data and Performance

The choice of mobile phase is critical for achieving good separation. Below is a table of hypothetical Rf values for our model reaction in different solvent systems.

Solvent System (Hexane:Ethyl Acetate)This compound (Starting Material) Rf(2-Bromo-4,6-dichlorophenyl)methanol (Product) RfSeparation (ΔRf)Assessment
9:10.650.400.25Good separation, but spots are high on the plate.
4:1 0.45 0.20 0.25 Optimal for clear separation and ideal spot migration.
2:10.250.100.15Less separation; spots are too low on the plate.
  • Expert Insight: An ideal mobile phase results in an Rf value of ~0.3-0.5 for the compound of interest, providing the best resolution.[12] The 4:1 system is optimal here as it gives good separation and moves the spots to the center of the plate for accurate analysis.

TLC vs. Alternative Monitoring Techniques

While TLC is a powerful tool, it's essential to understand its place among other analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Liquid-solid partitioning on an open plate.High-pressure liquid-solid/liquid partitioning in a packed column.Gas-solid/liquid partitioning in a long capillary column.
Speed Very fast (5-20 minutes per analysis).Slower (10-60 minutes per analysis).[13]Fast for volatile compounds (a few minutes).[13]
Cost Very low cost per analysis.[3]High initial instrument cost and ongoing solvent/column costs.[13]High initial instrument cost, but lower operational costs than HPLC.[13]
Quantification Semi-quantitative at best (based on spot size/intensity).Highly quantitative and reproducible.Highly quantitative and reproducible.
Resolution Lower resolution compared to HPLC/GC.High resolution.Very high resolution for volatile compounds.
Sample Type Broad applicability for non-volatile compounds.Suitable for soluble, non-volatile, and thermally unstable compounds.[14]Requires volatile and thermally stable compounds.[14]
Best Use Case for this Reaction Ideal for rapid, qualitative, real-time checks at the bench to determine reaction completion.Excellent for precise quantification of reactant/product ratios during process optimization or for purity analysis of the final product.Possible, but may require derivatization of the alcohol product to increase its volatility. Less practical for real-time monitoring.
  • Senior Scientist's Verdict: For routine, real-time monitoring of the reaction of this compound, TLC is the superior choice due to its speed, simplicity, and low cost.[15][16] HPLC becomes the tool of choice when precise quantitative data is required, for example, in kinetic studies or final product quality control.[17] GC is less suitable for this specific application due to the polarity and likely thermal sensitivity of the compounds involved.[18]

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 Bromo 4 6 Dichloro Benzaldehyde, 99%. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichlorobenzaldehyde. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • LCGC North America. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (2018, January 21). How to monitor ionic liquid reaction in TLC?. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Application of TLC, HPLC and GC Methods. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, July 27). Halogenated Aromatic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from [Link]

  • AZoM. (2025, April 3). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Retrieved from [Link]

  • Allama Iqbal Open University. (n.d.). Thin Layer Chromatography of Aromatic Amines. Retrieved from [Link]

  • Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,4-dichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalysis for 2-Bromo-4,6-dichlorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of a Polyhalogenated Aromatic Building Block

2-Bromo-4,6-dichlorobenzaldehyde is a valuable and versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility stems from the differential reactivity of its functional groups: a reactive aldehyde and three halogen atoms on the aromatic ring. The primary challenge and opportunity in utilizing this substrate lie in achieving chemoselectivity. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds, allowing for selective functionalization. This guide provides a comparative study of catalyst systems for key transformations of this compound, offering insights into catalyst selection and reaction optimization based on established chemical principles and data from analogous systems.

I. Chemoselective Carbon-Carbon Bond Formation: Cross-Coupling Reactions

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, is particularly well-suited for the selective functionalization of this compound. The disparate bond dissociation energies of C-Br versus C-Cl bonds allow for precise targeting of the 2-position.

A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the key to a successful and selective reaction is a catalyst system that favors oxidative addition into the C-Br bond at a rate significantly faster than into the C-Cl bonds.

Catalyst System Comparison:

Catalyst SystemLigandBaseSolventTemperature (°C)Key Advantages & Considerations
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)K₃PO₄1,4-Dioxane70-80Commercially available, reliable for aryl bromides. May require higher catalyst loading.[1]
Pd(OAc)₂ / SPhos Palladium(II) Acetate / SPhosK₂CO₃Toluene/H₂O100-110High activity, often allows for lower catalyst loading and can couple less reactive chlorides at higher temperatures.
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Cs₂CO₃DMF90-100Excellent for a wide range of substrates, good functional group tolerance.

Causality in Experimental Design: The choice of catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands like SPhos accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[2] The base is crucial for the transmetalation step, with phosphates and carbonates being common choices. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic substrate and the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine this compound, boronic acid, and base in a flask. p2 Purge with inert gas (N₂ or Ar). p1->p2 p3 Add solvent, Pd catalyst, and ligand. p2->p3 p4 Heat to specified temperature. p3->p4 p5 Monitor reaction progress by TLC or GC/MS. p4->p5 p6 Cool, dilute with water, and extract with an organic solvent. p5->p6 p7 Wash organic layer, dry, and concentrate. p6->p7 p8 Purify by column chromatography. p7->p8

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Selective Suzuki-Miyaura Coupling:

  • To a flask purged with nitrogen, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Add Pd(PPh₃)₄ (0.05 eq.) to the flask.[1]

  • Add degassed 1,4-dioxane as the solvent.[1]

  • Heat the reaction mixture to 70-80°C and stir until the starting material is consumed, as monitored by TLC.[1]

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful means to install terminal alkynes, a valuable functional group for further transformations. This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.

Catalyst System Comparison:

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Key Advantages & Considerations
Pd(PPh₃)₂Cl₂ / CuI Bis(triphenylphosphine)palladium(II) dichlorideCopper(I) iodideTriethylamine (Et₃N)Et₃N or THF/Et₃N25-50The classic, reliable Sonogashira system. Mild conditions preserve the aldehyde.[3]
Pd(OAc)₂ / XPhos / CuI Palladium(II) Acetate / XPhosCopper(I) iodideCs₂CO₃Acetonitrile60-80More active catalyst system, useful for less reactive substrates.
Copper-Free Systems Various Pd catalysts (e.g., Pd/C)NonePiperidine or other aminesDMF100-110Avoids homocoupling of the alkyne (Glaser coupling), which can be an issue with copper catalysts.[4]

Causality in Experimental Design: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] The amine base is crucial as it serves as both the base to deprotonate the terminal alkyne and often as the solvent. Copper-free conditions have been developed to circumvent the common side reaction of alkyne homocoupling.[4]

Catalytic Cycle: Sonogashira Coupling

cluster_copper Copper Cycle Pd(0)L₂ Pd(0)L₂ ArPd(II)(Br)L₂ ArPd(II)(Br)L₂ Pd(0)L₂->ArPd(II)(Br)L₂ Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L₂ ArPd(II)(C≡CR)L₂ ArPd(II)(Br)L₂->ArPd(II)(C≡CR)L₂ Transmetalation ArPd(II)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination Product Ar-C≡CR ArPd(II)(C≡CR)L₂->Product R-C≡CH R-C≡CH R-C≡CCu R-C≡CCu R-C≡CH->R-C≡CCu Base Cu(I) Cu(I) Cu(I)->R-C≡CCu R-C≡CCu->ArPd(II)(Br)L₂

Caption: Simplified mechanism of the copper-co-catalyzed Sonogashira reaction.

II. Functional Group Transformations of the Aldehyde

The aldehyde group on this compound can be selectively oxidized or reduced while preserving the halogenated aromatic ring, providing access to carboxylic acids and benzyl alcohols, respectively.

A. Oxidation to 2-Bromo-4,6-dichlorobenzoic acid

Mild oxidation is required to convert the aldehyde to a carboxylic acid without initiating unwanted side reactions.

Catalyst and Reagent Comparison:

Reagent/CatalystSolventTemperature (°C)Key Advantages & Considerations
Potassium Permanganate (KMnO₄) Acetone/H₂O0-25Strong, inexpensive oxidant. Careful control of stoichiometry and temperature is needed to avoid over-oxidation.
Chromium Trioxide (CrO₃) Acetic Anhydride/Acetic Acid0-35Forms the diacetate intermediate which is then hydrolyzed. Effective but uses stoichiometric toxic chromium.[6]
Oxone® / Catalyst Acetonitrile/H₂O25Greener oxidant. Can be catalyzed by species like 2-iodoxybenzenesulfonic acid (IBS) for high efficiency.[7]

Causality in Experimental Design: The choice of oxidant balances reactivity with selectivity. Strong oxidants like permanganate are effective but risk cleaving the aromatic ring under harsh conditions. Milder, modern reagents like Oxone®, often used catalytically, provide a more controlled and environmentally benign alternative.[7]

B. Reduction to (2-Bromo-4,6-dichlorophenyl)methanol

The selective reduction of the aldehyde to a primary alcohol requires a hydride source that will not reduce the aryl halides.

Reagent Comparison:

ReagentSolventTemperature (°C)Key Advantages & Considerations
Sodium Borohydride (NaBH₄) Methanol or Ethanol0-25Mild, selective for aldehydes and ketones. The standard choice for this transformation.
Lithium Aluminum Hydride (LiAlH₄) THF or Diethyl Ether0Very powerful reducing agent. Will also reduce the aryl halides; not suitable for this selective transformation.
Catalytic Hydrogenation (H₂/Pd/C) Ethanol or Ethyl Acetate25-50Can reduce the aldehyde, but will also lead to hydrodehalogenation of the C-Br and C-Cl bonds. Not selective.

Causality in Experimental Design: Sodium borohydride is the ideal choice due to its chemoselectivity. It is a mild hydride donor and will readily reduce the aldehyde without affecting the much less reactive aryl halide bonds under standard conditions. In contrast, more powerful reducing agents like LiAlH₄ or catalytic hydrogenation would lead to a mixture of undesired products.

Conclusion

The strategic application of modern catalysis allows for the precise and selective transformation of this compound. For cross-coupling reactions, palladium catalysts with appropriate ligands enable functionalization exclusively at the more labile C-Br bond. For manipulations of the aldehyde, standard and mild oxidizing and reducing agents offer clean conversion to the corresponding carboxylic acid or benzyl alcohol. The experimental data and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions in catalyst selection, leading to efficient and high-yielding syntheses of complex molecules from this versatile building block.

References

  • Lakshminarayana, V., et al. (2010). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1734. [Link]

  • Li, Y., et al. (2021). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. [Link]

  • Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).
  • Sharma, I., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10343-10403. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5576. [Link]

  • Google Patents. (2017).
  • Organic Syntheses. p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • Henri, R., et al. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules, 26(16), 4978. [Link]

  • Kumar, S., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(32), 6271-6278. [Link]

  • Smith, C. D., et al. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(10), 1719-1722. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Chemical Science, 2(6), 1193-1196. [Link]

  • Google Patents. (2017).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Suzuki Reaction. (2014). [Link]

  • ResearchGate. (2015). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105. [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

  • ResearchGate. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • Molander, G. A., & Yun, C. S. (2002). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. Tetrahedron, 58(8), 1465-1470. [Link]

  • ResearchGate. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

  • Chen, G., et al. (2011). Pd-catalyzed intermolecular C-H amination with alkylamines. Journal of the American Chemical Society, 133(25), 9692-9695. [Link]

  • ResearchGate. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,6-dichlorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,6-dichlorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.